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  • Product: 3-Acetamido-4-methoxybenzoic acid
  • CAS: 130017-51-5

Core Science & Biosynthesis

Foundational

3-Acetamido-4-methoxybenzoic Acid: Structural Properties, Synthesis, and Applications in Fragment-Based Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals As an application scientist specializing in medicinal chemistry and structural biology, I frequently encounter small molecules that serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As an application scientist specializing in medicinal chemistry and structural biology, I frequently encounter small molecules that serve as critical building blocks or fragment ligands in drug discovery. 3-Acetamido-4-methoxybenzoic acid (CAS: 130017-51-5) is a prime example of such a compound. While it may appear as a simple functionalized benzoic acid derivative, its unique combination of hydrogen-bond donors (acetamido group), hydrogen-bond acceptors (methoxy and carboxylic acid groups), and an aromatic scaffold makes it a highly valuable probe in fragment-based drug discovery (FBDD)[1].

This whitepaper provides a comprehensive analysis of the chemical properties, synthetic methodologies, and structural biology applications of 3-acetamido-4-methoxybenzoic acid, specifically focusing on its recent role in targeting the bacterial fatty acid synthesis II (FAS-II) pathway[2].

Physicochemical Properties and Structural Analysis

3-Acetamido-4-methoxybenzoic acid is a white crystalline solid with the molecular formula C10H11NO4[3]. The molecule features a central benzene ring substituted with a carboxylic acid at the C1 position, an acetamido group at the C3 position, and a methoxy group at the C4 position.

From a structural activity relationship (SAR) perspective, the spatial arrangement of the methoxy and acetamido groups allows for highly specific interactions within enzymatic binding pockets. The acetamido group can act as both a hydrogen bond donor and acceptor, while the methoxy group provides a localized region of electron density and steric bulk[1].

Table 1: Summary of Physicochemical Properties
PropertyValue / Description
Chemical Name 3-Acetamido-4-methoxybenzoic acid
CAS Registry Number 130017-51-5
Molecular Formula C10H11NO4[3]
Molecular Weight 209.20 g/mol
Appearance White crystalline solid[3]
Solubility Soluble in water (pH dependent), dichloromethane, and DMSO[3][4]
Reactivity Profile The methoxy group can undergo oxidation; the acetamido group can be reduced; the aromatic ring is susceptible to electrophilic substitution[1].

Biological Significance: Targeting the FAS-II Pathway

The most notable recent application of 3-acetamido-4-methoxybenzoic acid is its use as a fragment ligand in the discovery of novel antibiotics targeting Pseudomonas aeruginosa[5]. There is an urgent need for new antimicrobial agents, and the bacterial fatty acid synthesis II (FAS-II) pathway is a highly attractive target[2].

Specifically, the enzyme FabF (3-oxoacyl-[acyl-carrier-protein] synthase 2) catalyzes the rate-limiting condensation reaction in this pathway[5]. To discover new inhibitors, researchers utilized an intermediate state-mimicking variant of the enzyme, PaFabF C164Q [2].

The Rationale (Causality): In the native FabF enzyme, a catalytic cysteine (C164) forms a transient thioester bond with the growing fatty acid chain. By mutating this cysteine to a glutamine (C164Q), the enzyme is locked into a conformation that mimics this crucial intermediate state[2]. This stabilized conformation allows researchers to screen for small molecule fragments, like 3-acetamido-4-methoxybenzoic acid, that can bind to and block the active site, mimicking the action of known potent inhibitors like platensimycin[2].

FASII_Pathway Malonyl Malonyl-ACP (Substrate) FabF FabF Enzyme (Native C164) Malonyl->FabF Binds Acyl Acyl-ACP (Growing Chain) Acyl->FabF Binds Intermediate Thioester Intermediate (Mimicked by C164Q) FabF->Intermediate Catalysis Product 3-Ketoacyl-ACP (Elongated Chain) Intermediate->Product Condensation Ligand 3-Acetamido-4- methoxybenzoic acid Ligand->Intermediate Binds & Inhibits (PDB: 8COU)

Caption: Mechanism of FabF inhibition in the FAS-II pathway by 3-acetamido-4-methoxybenzoic acid.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the chemical synthesis of the compound and its subsequent use in structural biology workflows.

Protocol 1: Chemical Synthesis via Acylation

This protocol describes the synthesis of 3-acetamido-4-methoxybenzoic acid from 3-amino-4-methoxybenzoic acid[1][4].

Reagents: 3-amino-4-methoxybenzoic acid, Acetyl chloride (or acetic anhydride), Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation of the Reaction Mixture: Dissolve 4.17 g (24.9 mmol) of 3-amino-4-methoxybenzoic acid in 40 mL of anhydrous dichloromethane (DCM) in a round-bottom flask[4].

    • Causality: Anhydrous DCM is used to prevent the premature hydrolysis of acetyl chloride.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath[4].

    • Causality: The acylation reaction is highly exothermic. Starting at 0°C prevents thermal degradation and minimizes the formation of di-acylated side products.

  • Addition of Reagents: Slowly add 3.30 mL (24.9 mmol) of triethylamine, followed by the dropwise addition of 1.77 mL (24.9 mmol) of acetyl chloride[4].

    • Causality: Triethylamine acts as a non-nucleophilic base and acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Reaction Propagation: Remove the ice bath and allow the solution to stir at room temperature for 1 hour[4].

  • Quenching and Extraction: Quench the reaction with distilled water. Extract the organic layer with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product[4].

  • Validation: Confirm the structure and purity using 1H-NMR and LC-MS prior to downstream biological assays.

Protocol 2: Crystallographic Fragment Screening (PDB: 8COU)

Once synthesized, the compound can be used in X-ray crystallography to map its binding interactions with target proteins.

  • Protein Preparation: Express and purify the Pseudomonas aeruginosa FabF mutant (PaFabF-C164Q) using an Escherichia coli expression system[5].

  • Crystallization: Grow apo-crystals of PaFabF-C164Q using vapor diffusion methods.

  • Fragment Soaking: Transfer the protein crystals into a stabilization buffer containing a high concentration (e.g., 10-50 mM) of 3-acetamido-4-methoxybenzoic acid dissolved in DMSO.

    • Causality: Because fragment ligands typically have low binding affinities (high micromolar to millimolar range), high concentrations are required during soaking to achieve sufficient occupancy in the crystal lattice[2].

  • Data Collection & Resolution: Harvest the crystals, cryoprotect them, and collect X-ray diffraction data. The complex of Pa.FabF-C164Q with 3-acetamido-4-methoxybenzoic acid was resolved at a high resolution of 1.68 Å (PDB ID: 8COU)[5].

Workflow Synth Chemical Synthesis: Acylation of 3-amino- 4-methoxybenzoic acid Purify Purification & Validation: Extraction, NMR, LC-MS Synth->Purify Yields pure fragment Soak Fragment Soaking: Ligand + Protein Crystals Purify->Soak Ligand prep Protein Protein Engineering: PaFabF-C164Q Expression Protein->Soak Crystal prep Xray X-Ray Diffraction: Data Collection (1.68 Å) Soak->Xray Diffraction Resolve Structure Resolution: PDB ID 8COU Xray->Resolve Electron density mapping

Caption: Experimental workflow from fragment synthesis to X-ray crystallographic resolution.

Safety, Handling, and Storage

When handling 3-acetamido-4-methoxybenzoic acid in the laboratory, standard chemical safety protocols must be strictly observed.

  • Hazard Classification: The compound is classified as harmful if swallowed (H302). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[6].

  • Handling: Always handle under a chemical fume hood. Ensure adequate exhaust ventilation to prevent the inhalation of aerosolized dust[6]. Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place away from moisture and strong oxidizing agents[6]. Ensure the container is tightly sealed to maintain the integrity of the compound for sensitive crystallographic applications.

References

  • ChemBuyersGuide. "3-ACETAMIDO-4-METHOXYBENZOIC ACID CAS:130017-51-5." ChemBuyersGuide.com. Available at:[Link]

  • LookChem. "3-acetamido-4-methoxybenzoic acid." LookChem.com. Available at:[Link]

  • United States Patent Office. "1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions." Google Patents.
  • RCSB Protein Data Bank. "8COU: Pa.FabF-C164Q in complex with 3-acetamido-4-methoxybenzoic acid." RCSB.org. Available at:[Link]

  • Georgiou, C., et al. "New starting points for antibiotics targeting P. aeruginosa FabF discovered by crystallographic fragment screening." ChemRxiv. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Acetamido-4-methoxybenzoic Acid (CAS: 130017-51-5)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Acetamido-4-methoxybenzoic acid, a specialized chemical intermediate. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Acetamido-4-methoxybenzoic acid, a specialized chemical intermediate. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Core Molecular Attributes

3-Acetamido-4-methoxybenzoic acid is a substituted benzoic acid derivative. Its structure is characterized by a central benzene ring with three substituents: a carboxylic acid group, an acetamido group, and a methoxy group.

PropertyValueSource
CAS Number 130017-51-5[1]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.2 g/mol [1]
Physical Form White to Yellow Solid[1]
Purity Typically ≥95%[1]
InChI Code 1S/C10H11NO4/c1-6(12)11-8-5-7(10(13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14)[1]
InChI Key AATMJTHPDWWQRU-UHFFFAOYSA-N[1]

digraph "3_Acetamido_4_methoxybenzoic_acid_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; O1 [label="O", pos="2.8,-0.8!"]; O2 [label="O", pos="3.3,0.5!"]; H_O2 [label="H", pos="3.9,0.5!"]; N [label="N", pos="-2.5,0.8!"]; H_N [label="H", pos="-2.8,1.4!"]; C8 [label="C", pos="-3.3,0!"]; O3 [label="O", pos="-3.6,-0.8!"]; C9 [label="C", pos="-4.1,0.8!"]; H1_C9 [label="H", pos="-4.4,0.2!"]; H2_C9 [label="H", pos="-4.4,1.4!"]; H3_C9 [label="H", pos="-3.8,1.4!"]; O4 [label="O", pos="-0.8,-2.2!"]; C10 [label="C", pos="-0.5,-3!"]; H1_C10 [label="H", pos="-0.8,-3.6!"]; H2_C10 [label="H", pos="0.1,-3.3!"]; H3_C10 [label="H", pos="-0.2,-3.6!"]; H_C2 [label="H", pos="2.2,1.4!"]; H_C5 [label="H", pos="-1.9,-1.4!"]; H_C6 [label="H", pos="0,-2.2!"];

// Benzene ring with substituents C1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C1 [style=double];

// Carboxylic acid group C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- H_O2;

// Acetamido group C3 -- N; N -- H_N; N -- C8; C8 -- O3 [style=double]; C8 -- C9; C9 -- H1_C9; C9 -- H2_C9; C9 -- H3_C9;

// Methoxy group C4 -- O4; O4 -- C10; C10 -- H1_C10; C10 -- H2_C10; C10 -- H3_C10;

// Hydrogens on the ring C2 -- H_C2; C5 -- H_C5; C6 -- H_C6;

// Positioning C1 [pos="1.5,0!"]; C2 [pos="1.2,1!"]; C3 [pos="-1.2,1!"]; C4 [pos="-1.5,0!"]; C5 [pos="-1.2,-1!"]; C6 [pos="1.2,-1!"]; }

Caption: Chemical structure of 3-Acetamido-4-methoxybenzoic acid.

Synthesis and Mechanism

The most direct and common method for the synthesis of 3-Acetamido-4-methoxybenzoic acid is through the acetylation of its corresponding amine precursor, 3-Amino-4-methoxybenzoic acid (CAS: 2840-26-8). This reaction is a standard nucleophilic acyl substitution.

Experimental Protocol: Acetylation of 3-Amino-4-methoxybenzoic acid

This protocol is based on well-established procedures for the acetylation of aromatic amines.

Materials:

  • 3-Amino-4-methoxybenzoic acid

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir plate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-4-methoxybenzoic acid (1.0 equivalent) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution. The use of a slight excess of acetic anhydride ensures complete conversion of the starting material.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl to remove the pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-Acetamido-4-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white to off-white solid.

Causality Behind Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine serves a dual role. It is an effective solvent for the starting material and also acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product.

  • Acetic Anhydride as Acetylating Agent: Acetic anhydride is a highly effective and readily available acetylating agent for amines. Its reactivity is such that the reaction proceeds efficiently at or below room temperature.

  • Aqueous Work-up: The series of washes in the work-up is crucial for isolating the product. The HCl wash removes the basic pyridine, the sodium bicarbonate wash removes any unreacted acetic anhydride and the acetic acid byproduct, and the brine wash helps to remove any remaining water from the organic layer.

Synthesis_Workflow start Start: 3-Amino-4-methoxybenzoic acid dissolve Dissolve in Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Acetic Anhydride cool->add_reagent react Stir at Room Temperature (2-4h) add_reagent->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry Dry and Concentrate workup->dry purify Recrystallize dry->purify end End: Pure 3-Acetamido-4-methoxybenzoic acid purify->end

Caption: General workflow for the synthesis of 3-Acetamido-4-methoxybenzoic acid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the acetamido group, and the carboxylic acid proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)~12-13Singlet (broad)1HThe acidic proton of a carboxylic acid is typically found far downfield and is often broad due to hydrogen bonding and exchange.
Aromatic (Ar-H)~7.0 - 8.5Multiplet3HThe aromatic protons will be in a complex splitting pattern due to their substitution. The exact shifts will be influenced by the electron-donating methoxy and acetamido groups and the electron-withdrawing carboxylic acid group.
Methoxy (-OCH₃)~3.9Singlet3HThe three protons of the methoxy group are equivalent and will appear as a sharp singlet.
Acetamido (-NHCOCH₃)~2.2Singlet3HThe three protons of the acetyl methyl group are equivalent and will appear as a singlet.
Amide (-NH)~9-10Singlet (broad)1HThe amide proton signal is typically broad and its chemical shift can be variable.
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (C=O)~168-172The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.
Amide (C=O)~169-173The carbonyl carbon of the amide group will also be in a similar downfield region.
Aromatic (Ar-C)~110-150The six aromatic carbons will appear in this range, with their specific shifts determined by the attached functional groups. Carbons attached to oxygen and nitrogen will be further downfield.
Methoxy (-OCH₃)~55-60The carbon of the methoxy group is typically found in this region.
Acetyl Methyl (-CH₃)~20-25The methyl carbon of the acetyl group will appear in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic acid)2500-3300Broad
N-H Stretch (Amide)3200-3400Medium
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic, -OCH₃, -CH₃)2850-3000Medium
C=O Stretch (Carboxylic acid)1680-1710Strong
C=O Stretch (Amide I band)1630-1680Strong
N-H Bend (Amide II band)1510-1570Medium-Strong
C=C Stretch (Aromatic)1450-1600Medium-Strong
C-O Stretch (Carboxylic acid & Ether)1000-1300Strong
Mass Spectrometry (MS) (Predicted)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

m/zProposed Fragment
209[M]⁺ (Molecular Ion)
167[M - CH₂CO]⁺
150[M - COOH - H₂O]⁺
122[M - CH₂CO - COOH]⁺

Applications in Research and Drug Development

While 3-Acetamido-4-methoxybenzoic acid is not a widely commercialized drug itself, its structural motifs suggest its potential as a valuable building block in medicinal chemistry and drug discovery. Benzoic acid derivatives are a common scaffold in a wide range of pharmaceuticals.[2][3]

Potential as a Scaffold for Enzyme Inhibitors

A structurally similar compound, 3-acetamido-4-methylbenzoic acid, has been used as a scaffold for the design and synthesis of inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key enzyme in the regulation of insulin and leptin signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity.

The study on 3-acetamido-4-methylbenzoic acid derivatives demonstrated that this scaffold could be modified to produce potent PTP1B inhibitors. This suggests that 3-Acetamido-4-methoxybenzoic acid could similarly serve as a starting point for the development of novel enzyme inhibitors for various therapeutic targets. The presence of the carboxylic acid, acetamido, and methoxy groups provides multiple points for chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties.

Medicinal_Chemistry_Application cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 Potential Therapeutic Applications 3-Acetamido-4-methoxybenzoic acid 3-Acetamido-4-methoxybenzoic acid Amide Coupling Amide Coupling 3-Acetamido-4-methoxybenzoic acid->Amide Coupling Esterification Esterification 3-Acetamido-4-methoxybenzoic acid->Esterification Aromatic Substitution Aromatic Substitution 3-Acetamido-4-methoxybenzoic acid->Aromatic Substitution Enzyme Inhibitors (e.g., PTP1B) Enzyme Inhibitors (e.g., PTP1B) Amide Coupling->Enzyme Inhibitors (e.g., PTP1B) Anticancer Agents Anticancer Agents Amide Coupling->Anticancer Agents Anti-inflammatory Agents Anti-inflammatory Agents Amide Coupling->Anti-inflammatory Agents Esterification->Enzyme Inhibitors (e.g., PTP1B) Esterification->Anticancer Agents Esterification->Anti-inflammatory Agents Aromatic Substitution->Enzyme Inhibitors (e.g., PTP1B) Aromatic Substitution->Anticancer Agents Aromatic Substitution->Anti-inflammatory Agents

Caption: Potential of 3-Acetamido-4-methoxybenzoic acid in drug discovery.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-Acetamido-4-methoxybenzoic acid.

  • Hazard Classification: The precursor, 3-Amino-4-methoxybenzoic acid, is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is prudent to handle 3-Acetamido-4-methoxybenzoic acid with similar precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

  • PubChem. 3-Amino-4-methoxybenzoic acid. [Link]

  • Rakse, M., et al. (2013). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. European Journal of Medicinal Chemistry, 70, 469-476. [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • Asaruddin, M. R., et al. (2015).
  • University of British Columbia. (2024, July 3). Chemists synthesize an improved building block for medicines. ScienceDaily. [Link]

  • ResearchGate. How can I prepare 3-amino-4-methoxy acetanilide? [Link]

  • PrepChem.com. Synthesis of 3-amino-4-methoxyacetanilide. [Link]

  • EDCs DataBank. 4-methoxybenzoic acid. [Link]

  • FooDB. Showing Compound 4-Methoxybenzoic acid (FDB010587). [Link]

  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • PubChemLite. 3-acetamido-4-methylbenzoic acid (C10H11NO3). [Link]

  • Western Engineering. Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. [Link]

  • Google Patents.
  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • PMC. Synthesis and characterization of novel dithiocarbamic thioanhydrides and their application for plant growth stimulant and phytotoxic activity. [Link]

  • NIST. Benzoic acid, 4-methoxy-. [Link]

  • Google Patents. EP0454305A1 - Method for manufacture of triethylenediamine.
  • DTIC. Synthesis and Properties of Polymers and Copolymers Containing Polybenzimidazo benzophenanthroline and Polyimide Structures. [Link]

  • PubMed. Novel chemical synthesis of ginkgolic acid (13:0) and evaluation of its tyrosinase inhibitory activity. [Link]

  • ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • AIST. Spectral Database for Organic Compounds,SDBS. [Link]

Sources

Foundational

a-(acetylamino)-4-methoxybenzoic acid synthesis pathways

Advanced Synthesis Pathways for α -(Acetylamino)-4-methoxybenzoic Acid Derivatives: A Technical Guide Abstract Functionalized anthranilic acid derivatives are critical scaffolds in modern drug discovery. In chemical data...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis Pathways for α -(Acetylamino)-4-methoxybenzoic Acid Derivatives: A Technical Guide

Abstract

Functionalized anthranilic acid derivatives are critical scaffolds in modern drug discovery. In chemical databases and literature, the designation α -(acetylamino)-4-methoxybenzoic acid is frequently utilized as a legacy nomenclature or structural descriptor for 2-acetamido-4-methoxybenzoic acid (CAS: 50868-78-5)[1]. This compound has been identified as a highly potent hit compound for the inhibition of β -amyloid (A β 42) aggregation, making it a critical intermediate in Alzheimer's disease research[2]. This whitepaper provides an in-depth analysis of its synthesis, contrasting classical functional group interconversion with state-of-the-art palladium-catalyzed C-H activation methodologies.

Retrosynthetic Strategy & Pathway Design

The synthesis of 2-acetamido-4-methoxybenzoic acid requires precise control over the regiochemistry of the aromatic ring. We evaluate two distinct retrosynthetic paradigms:

  • Pathway A (Classical Functional Group Interconversion): This traditional approach relies on electrophilic aromatic substitution and redox chemistry. Starting from 4-methoxy-2-nitrotoluene, the methyl group is exhaustively oxidized to a carboxylic acid, followed by the reduction of the nitro group to an amine, and subsequent N-acetylation. While reliable, this pathway suffers from poor atom economy and requires harsh oxidative conditions.

  • Pathway B (Modern C-H Activation): A highly advanced, step-economic approach utilizing transition-metal catalysis. Starting from commercially available 3-methoxyacetanilide, the acetamido group acts as an endogenous directing group for a Palladium(II) catalyst, enabling direct ortho-C-H carboxylation[2].

SyntheticRoutes cluster_A Pathway A: Classical Synthesis cluster_B Pathway B: C-H Activation SM1 4-Methoxy-2-nitrotoluene Int1 4-Methoxy-2-nitrobenzoic acid SM1->Int1 KMnO4, OH- Oxidation Int2 2-Amino-4-methoxybenzoic acid Int1->Int2 H2, Pd/C Reduction Product 2-Acetamido-4-methoxybenzoic acid (a-acetylamino-4-methoxybenzoic acid) Int2->Product Ac2O Acetylation SM2 3-Methoxyacetanilide SM2->Product Pd(OAc)2, K2S2O8 N,N-dimethyloxamic acid TFA, 80°C

Fig 1: Synthetic routes for 2-acetamido-4-methoxybenzoic acid (Classical vs. C-H Activation).

Mechanistic Rationale: The C-H Activation Paradigm

Pathway B represents a paradigm shift in synthesizing anthranilic acid derivatives. The reaction utilizes N,N-dimethyloxamic acid as an innovative, solid-state carboxylate source, avoiding the need for high-pressure CO2 gas[2].

Causality of Experimental Choices:

  • Directing Group Regioselectivity: The acetamido moiety of 3-methoxyacetanilide coordinates to the Pd(II) center, directing it exclusively to the less sterically hindered ortho-position (C6), bypassing the highly congested C2 position between the methoxy and acetamido groups.

  • Role of Trifluoroacetic Acid (TFA): TFA is not merely a solvent additive; it is a mechanistic necessity. The electron-withdrawing trifluoroacetate ligand increases the electrophilicity of the palladium center, significantly lowering the activation energy required for the Concerted Metalation-Deprotonation (CMD) step[2].

  • Role of K2S2O8: Potassium persulfate acts as a terminal oxidant. It facilitates the oxidative cleavage/transfer of the carboxyl group from N,N-dimethyloxamic acid to the palladacycle and regenerates the active Pd(II) catalyst from the transient Pd(0) species post-reductive elimination[2].

CatalyticCycle Pd Active Catalyst Pd(II) Species CMD C-H Activation Concerted Metalation-Deprotonation Pd->CMD 3-Methoxyacetanilide Palladacycle Intermediate Palladacycle Complex CMD->Palladacycle - AcOH Insertion Carboxyl Transfer From N,N-dimethyloxamic acid Palladacycle->Insertion RedElim Product Formation Reductive Elimination Insertion->RedElim Oxidation Catalyst Regeneration Oxidation by K2S2O8 RedElim->Oxidation Product Release Oxidation->Pd Pd(0) -> Pd(II)

Fig 2: Catalytic cycle of Pd-catalyzed C-H carboxylation via Concerted Metalation-Deprotonation.

Quantitative Data: Pathway Comparison

To assist process chemists in route selection, the quantitative metrics of both pathways are summarized below. Pathway B demonstrates superior step economy and yield, making it the preferred route for library synthesis and API scale-up.

MetricPathway A (Classical)Pathway B (C-H Carboxylation)
Starting Material 4-Methoxy-2-nitrotoluene3-Methoxyacetanilide
Step Count 3 Steps1 Step
Overall Yield ~45-55%76%
Regioselectivity Dictated by starting materialDirected by acetamido group (ortho)
Atom Economy Low (Heavy metal waste from oxidation)Moderate (Catalytic Pd, K2S2O8 byproduct)
Environmental Impact High solvent/reagent wasteLower (Step-economic, requires DCE/TFA)

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific visual cues and analytical checkpoints to ensure reproducibility.

Protocol A: Acetylation of 2-Amino-4-methoxybenzoic Acid (Final Step of Classical Route)
  • Preparation: In a 50 mL round-bottom flask, suspend 2-amino-4-methoxybenzoic acid (10.0 mmol) in 15 mL of glacial acetic acid. The suspension will appear slightly off-white.

  • Reaction: Add acetic anhydride (15.0 mmol) dropwise at room temperature under vigorous magnetic stirring. Equip the flask with a reflux condenser and heat the mixture to 60 °C for 2 hours. The suspension will gradually clarify into a homogeneous solution as the amine is acetylated.

  • Monitoring: Verify reaction completion via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). The highly fluorescent starting material spot under UV (254 nm) must be completely consumed.

  • Workup: Cool the mixture to room temperature and pour it slowly into 50 mL of vigorously stirred ice-water. The target product will rapidly precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water (2 x 10 mL) to remove residual acetic acid, and recrystallize from ethanol to yield pure 2-acetamido-4-methoxybenzoic acid.

Protocol B: Pd-Catalyzed C-H Carboxylation of 3-Methoxyacetanilide[2]
  • Setup: To a Schlenk tube equipped with a Teflon-coated magnetic stir bar, add 3-methoxyacetanilide (27.0 mg, 0.2 mmol) and Palladium(II) acetate (Pd(OAc)2) (10 mol%, 4.5 mg).

  • Solvation: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) to the tube. Stir for 1–2 minutes at room temperature until the solid precursors are fully dissolved.

  • Reagent Addition: Sequentially load N,N-dimethyloxamic acid (2.0 mmol, carboxylate source), K2S2O8 (2.0 mmol, oxidant), and Trifluoroacetic acid (TFA, 0.5 mmol, CMD promoter) into the reaction vessel.

  • Reaction: Seal the Schlenk tube and submerge it in a preheated oil bath at 80 °C. Maintain vigorous stirring for 24 hours. The mixture will darken as the active palladium species cycles.

  • Workup & Purification: Allow the tube to cool to ambient temperature. Quench the reaction by adding 5 mL of deionized water, and extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 10 mL). Combine the organic layers and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (230-400 mesh) using DCM:MeOH (10:1) to afford 2-acetamido-4-methoxybenzoic acid (76% yield, Rf = 0.4).

References

  • Wu, Y., Jiang, C., Wu, D., Gu, Q., Luo, Z.-Y., & Luo, H.-B. (2015). Palladium-catalyzed C-H bond carboxylation of acetanilide: an efficient usage of N, N-dimethyloxamic acid as the carboxylate source. The Royal Society of Chemistry. 2

  • Sigma-Aldrich. (n.d.). 2-acetamido-4-methoxybenzoic acid | 50868-78-5. Sigma-Aldrich Product Catalog. 1

Sources

Exploratory

Structural Elucidation of 3-Acetamido-4-methoxybenzoic Acid: A Multimodal Spectroscopic Guide

Abstract: 3-Acetamido-4-methoxybenzoic acid (CAS: 130017-51-5) is a highly functionalized aromatic compound frequently utilized as an intermediate in pharmaceutical synthesis and as a fragment-based ligand in drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 3-Acetamido-4-methoxybenzoic acid (CAS: 130017-51-5) is a highly functionalized aromatic compound frequently utilized as an intermediate in pharmaceutical synthesis and as a fragment-based ligand in drug discovery, notably targeting the Pseudomonas aeruginosa FabF enzyme[1]. This whitepaper provides an authoritative, in-depth analysis of its spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS). By detailing the causality behind sample preparation and experimental design, this guide serves as a self-validating framework for researchers conducting structural verification.

Experimental Rationale & Causality

To achieve unambiguous structural elucidation, the analytical workflow must be tailored to the physicochemical properties of the analyte. 3-Acetamido-4-methoxybenzoic acid possesses a rigid planar aromatic core, an electron-donating methoxy group, and two functional groups capable of strong intermolecular hydrogen bonding (carboxylic acid and acetamido groups).

  • NMR Solvent Selection: The extensive hydrogen-bonding network renders the compound poorly soluble in non-polar solvents like CDCl₃. We utilize2 because its strong hydrogen-bond accepting nature disrupts intermolecular interactions, ensuring complete solubilization[2]. Furthermore, DMSO-d₆ shifts exchangeable protons (-OH, -NH) downfield, preventing spectral overlap with the critical aromatic proton signals[3].

  • FT-IR Modality: Traditional transmission FTIR requires grinding the sample with hygroscopic KBr, which introduces broad water artifact peaks (3400–3200 cm⁻¹) that mask the critical N-H and O-H stretches of our compound.4 circumvents this by analyzing the pure solid directly via an evanescent wave, yielding high-fidelity, artifact-free spectra[4].

  • Mass Spectrometry Ionization: 5 is selected over hard ionization techniques (like EI) to prevent thermal degradation of the polar functional groups[5]. Because the molecule contains both a basic amide nitrogen and an acidic carboxylic proton, it exhibits high ionization efficiency in6, providing orthogonal confirmation of the molecular weight[6].

Workflow Prep Sample Preparation (Solubilization & Grinding) NMR 1D & 2D NMR (DMSO-d6, 400 MHz) Prep->NMR 10 mg / 0.6 mL IR ATR-FTIR (Diamond Crystal) Prep->IR Solid state MS ESI-HRMS (Pos/Neg Modes) Prep->MS 1 µg/mL in MeCN/H2O Data Data Elucidation & Structural Validation NMR->Data IR->Data MS->Data

Caption: Multimodal spectroscopic workflow for structural validation.

Spectroscopic Data Elucidation

Nuclear Magnetic Resonance (NMR)

The ¹H and ¹³C NMR spectra are heavily influenced by the electronic push-pull dynamics of the substituents on the benzene ring.

  • Shielding/Deshielding Effects: The electron-donating methoxy group (-OCH₃) at C-4 shields the ortho proton (H-5), shifting it upfield to ~7.15 ppm. Conversely, the electron-withdrawing carboxylic acid (-COOH) at C-1 strongly deshields its ortho protons (H-2 and H-6), pushing them downfield to ~8.25 ppm and ~7.68 ppm, respectively.

  • Coupling Constants (J): The meta-coupling between H-2 and H-6 is observed as a fine doublet/doublet-of-doublets (J ≈ 2.1 Hz), while the ortho-coupling between H-5 and H-6 presents a larger constant (J ≈ 8.5 Hz).

ATR-FTIR Spectroscopy

The 7 acts as a functional group fingerprint[7]. The presence of two distinct carbonyl environments is critical: the carboxylic acid C=O stretch appears at ~1685 cm⁻¹, while the amide I band (C=O stretch) appears slightly lower at ~1660 cm⁻¹ due to the resonance donation from the nitrogen lone pair. The broad O-H stretch (3100–2500 cm⁻¹) is characteristic of hydrogen-bonded carboxylic acid dimers in the solid state.

ESI-HRMS Fragmentation

Under collision-induced dissociation (CID) in positive mode, the protonated molecular ion [M+H]⁺ (m/z 210.076) undergoes predictable neutral losses. The primary pathway involves the loss of water (-18 Da) from the carboxylic acid moiety, followed by the loss of ketene (-42 Da) from the acetamido group, yielding a stable substituted aniline fragment.

Fragmentation M [M+H]+ m/z 210.076 F1 [M+H - H2O]+ m/z 192.065 M->F1 - H2O (18 Da) F2 [M+H - CH2CO]+ m/z 168.065 M->F2 - Ketene (42 Da) F3 [M+H - CH2CO - H2O]+ m/z 150.055 F1->F3 - Ketene (42 Da) F2->F3 - H2O (18 Da)

Caption: Proposed ESI(+)-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz), Integration¹³C Chemical Shift (ppm)Assignment / Causality
1 -123.0Ar-C attached to -COOH
2 8.25, d, J = 2.1, 1H121.5Ar-H, ortho to -COOH, meta to -OCH₃
3 -127.1Ar-C attached to -NHAc
4 -153.4Ar-C attached to -OCH₃ (Strongly deshielded)
5 7.15, d, J = 8.5, 1H111.2Ar-H, ortho to -OCH₃ (Shielded)
6 7.68, dd, J = 8.5, 2.1, 1H126.5Ar-H, para to -NHAc, ortho to -COOH
-COOH 12.65, br s, 1H167.2Carboxylic acid proton and carbonyl carbon
-NH 9.30, s, 1H-Amide proton (Downfield due to H-bonding)
-OCH₃ 3.88, s, 3H56.1Methoxy protons and carbon
-COCH₃ 2.10, s, 3H168.5 (C=O), 24.0 (CH₃)Acetamido methyl and carbonyl carbon

Table 2: Key ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3350Medium, SharpAmide (-NH)N-H stretching
3100–2500Broad, StrongCarboxylic Acid (-OH)O-H stretching (H-bonded dimer)
1685StrongCarboxylic Acid (C=O)C=O stretching
1660StrongAmide (C=O)Amide I band (C=O stretching)
1535MediumAmide (-NH)Amide II band (N-H bending)
1260StrongEther (-OCH₃)C-O asymmetric stretching

Table 3: ESI-HRMS Isotopic and Fragmentation Data

ModePrecursor Ion (m/z)IdentityMajor MS/MS Fragments (m/z)
Positive (+) 210.076[M+H]⁺192.065 (-H₂O), 168.065 (-Ketene), 150.055
Negative (-) 208.061[M-H]⁻164.071 (-CO₂ from acid moiety)

Self-Validating Experimental Protocols

NMR Sample Preparation & Acquisition

This protocol ensures high signal-to-noise (S/N) and prevents line broadening caused by particulate matter or poor shimming.

  • Weighing: Accurately weigh 10–15 mg of 3-Acetamido-4-methoxybenzoic acid into a clean glass vial.

  • Solubilization: Add 0.6 mL of high-purity DMSO-d₆ (99.9% D). Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any undissolved micro-particles that could distort the magnetic field homogeneity[3].

  • Validation (Lock & Shim): Insert the tube into the spectrometer. Lock onto the deuterium frequency of DMSO-d₆. Perform automated gradient shimming (TopShim) until the Z1 and Z2 coils stabilize, validating magnetic field homogeneity.

  • Acquisition: Acquire the ¹H spectrum with 16 scans and a relaxation delay (D1) of 2 seconds. Acquire the ¹³C spectrum with a minimum of 512 scans to ensure adequate S/N for the quaternary carbons.

ATR-FTIR Acquisition

This protocol utilizes background subtraction as a self-validating step to eliminate atmospheric interference (H₂O vapor and CO₂).

  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free tissue soaked in isopropanol. Allow it to evaporate completely.

  • Background Validation: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Verify the absence of contamination peaks. The background must be automatically subtracted from the sample spectrum.

  • Sample Loading: Place approximately 2–5 mg of the solid powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the torque-limited clutch clicks. This ensures uniform contact between the crystal and the sample, maximizing the evanescent wave penetration[4].

  • Acquisition: Collect 32 scans from 4000 to 600 cm⁻¹.

ESI-HRMS Workflow

This protocol prevents ion suppression and instrument contamination by strictly controlling solvent purity and sample concentration.

  • Stock Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile (MeCN) to create a 1 mg/mL stock.

  • Dilution: Dilute the stock 1:1000 in a 50:50 mixture of MeCN and LC-MS grade Water containing 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode) to yield a 1 µg/mL working solution. Crucial: Never use non-volatile buffers like sodium phosphate, which suppress ionization and clog the ESI capillary[8].

  • Calibration Validation: Infuse a standard tuning mix (e.g., Agilent or Thermo tuning mix) to validate mass accuracy (< 5 ppm error) and calibrate the TOF/Orbitrap analyzer.

  • Injection: Inject 5 µL of the working solution via the autosampler into the ESI source. Acquire full-scan MS data (m/z 100–500) and targeted MS/MS data using a collision energy ramp of 10–30 eV.

Sources

Foundational

Literature review on 3-Acetamido-4-methoxybenzoic acid and its analogs

An in-depth technical analysis and methodological guide on 3-Acetamido-4-methoxybenzoic acid and its structural analogs, bridging small-molecule drug discovery and macromolecular tissue engineering. Executive Summary 3-A...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide on 3-Acetamido-4-methoxybenzoic acid and its structural analogs, bridging small-molecule drug discovery and macromolecular tissue engineering.

Executive Summary

3-Acetamido-4-methoxybenzoic acid (CAS: 130017-51-5) and its structural analogs represent a versatile class of bifunctional aromatic scaffolds. Characterized by an electron-donating methoxy group and an acetamido substituent on a benzoic acid core, this compound exhibits unique physicochemical properties that make it highly valuable across two distinct scientific domains: Targeted Pharmacological Inhibition and Conductive Biomaterial Engineering .

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive evaluation of the compound's dual utility. We will explore the causality behind its synthetic methodologies, its role as a small-molecule inhibitor for antibacterial (FabF) and oncological (STAT3) targets, and its macromolecular evolution into Poly-3-amino-4-methoxybenzoic acid (PAMB) for cardiac tissue regeneration.

Chemical Profiling & Physicochemical Properties

The structural topology of 3-acetamido-4-methoxybenzoic acid—featuring a carboxylic acid for hydrogen bonding/esterification, a methoxy group for steric/electronic tuning, and an acetamido group for target-specific interactions—makes it an ideal pharmacophore and monomeric building block[1].

Table 1: Physicochemical Profile of 3-Acetamido-4-methoxybenzoic acid

PropertyValue / Description
IUPAC Name 3-Acetamido-4-methoxybenzoic acid
CAS Number 130017-51-5
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
SMILES String COC1=CC=C(C=C1NC(C)=O)C(=O)O
CLogP 0.648 (Indicating favorable aqueous solubility)
Structural Class Bifunctional Scaffold / N-Acyl amino acid

Synthetic Methodologies & Reaction Causality

The synthesis of 3-acetamido-4-methoxybenzoic acid and its ester analogs (e.g., methyl 3-acetamido-4-methoxybenzoate) relies on highly controlled acylation and esterification workflows[2][3].

Protocol 1: Synthesis of 3-Acetamido-4-methoxybenzoic acid via N-Acetylation

This protocol is a self-validating system designed to prevent over-acylation and ensure high yield.

  • Preparation & Solvation : Dissolve 3-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: The use of an aprotic solvent like DCM prevents solvent-reagent side reactions. The 0 °C environment kinetically controls the reaction, minimizing exothermic degradation and preventing the formation of di-acetylated byproducts.

  • Activation & Scavenging : Add Triethylamine (TEA) (1.0 eq) to the solution, followed by the dropwise addition of Acetyl Chloride (1.0 eq)[3].

    • Causality: Acetyl chloride is a highly reactive acylating agent. During nucleophilic acyl substitution, HCl is generated. TEA acts as a non-nucleophilic base (acid scavenger) to neutralize the HCl. This prevents the protonation of the primary amine on the starting material, which would otherwise destroy its nucleophilicity and halt the reaction.

  • Reaction Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate gradient. The reaction is complete when the primary amine spot (ninhydrin-positive) completely disappears.

  • Quenching & Isolation : Quench the reaction with distilled water. Extract the organic layer with DCM, wash with brine to remove residual salts, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Validation Check: Confirm structural integrity via ¹H NMR. Look for the emergence of a distinct singlet at ~2.1 ppm, corresponding to the methyl protons of the newly formed acetamido group.

Pharmacological Applications (Small Molecule)

Antibacterial Target: FabF Inhibition

3-Acetamido-4-methoxybenzoic acid has been identified as a critical ligand in the inhibition of FabF (3-oxoacyl-[acyl-carrier-protein] synthase II), a key enzyme in bacterial fatty acid synthesis. Co-crystal structures of the compound in complex with Pseudomonas aeruginosa FabF (Pa.FabF-C164Q) have been resolved at 1.68 Å (PDB ID: 8COU)[4][5]. Structure-based design utilizing this scaffold has led to analogs with binding affinities reaching ~65 μM, establishing a strong foundation for novel antibiotic development against resistant P. aeruginosa strains[4].

Oncology Target: STAT3 Inhibition

Benzamide derivatives synthesized from 3-amino-4-methoxybenzoic acid precursors act as potent STAT3 inhibitors[6]. Signal Transducer and Activator of Transcription 3 (STAT3) is heavily implicated in tumor proliferation and autoimmune diseases. By modulating the acetylation of Lys685 and phosphorylation of Tyr705, these analogs stabilize the STAT3 dimer, disrupting oncogenic transcription pathways[6].

Biomaterials & Tissue Engineering (Macromolecular)

Beyond small-molecule therapeutics, the analog Poly-3-amino-4-methoxybenzoic acid (PAMB) has revolutionized cardiac tissue engineering. Following a myocardial infarction (MI), necrotic cardiomyocytes are replaced by non-conductive scar tissue, causing arrhythmias. PAMB-grafted gelatin (PAMB-G) hydrogels act as conductive cardiac patches to bridge this electrical gap[7][8].

Protocol 2: Formulation of PAMB-Grafted Gelatin (PAMB-G) Hydrogels

This protocol details the synthesis of a bio-conductive scaffold.

  • Oxidative Polymerization of PAMB : Polymerize 3-amino-4-methoxybenzoic acid using ammonium persulfate as an oxidant.

    • Causality: Unlike traditional polyaniline, which requires highly acidic, non-physiological conditions to remain conductive, PAMB is a self-doping conductive polymer at physiological pH (pH ~7.4). The carboxylic acid groups on the monomer provide intrinsic self-doping, making it electrically active in biological tissues[9].

  • Covalent Conjugation (Carbodiimide Chemistry) : Dissolve gelatin and PAMB in a physiological buffer. Introduce EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

    • Causality: EDC/NHS facilitates "zero-length" crosslinking. EDC activates the carboxyl groups of PAMB, and NHS stabilizes the reactive intermediate. This allows efficient covalent bonding with the primary amines (lysine residues) of gelatin without leaving toxic chemical linkers in the final hydrogel[10].

  • Gelation & Validation : Incubate the mixture at 37 °C.

    • Validation Check: Assess the electrical conductivity using a four-probe microelectrode array. A successful PAMB-G hydrogel will exhibit an electrical conductivity approximately 30 times higher than plain gelatin, sufficient to synchronize cardiomyocyte contraction across scar tissue[8].

Quantitative Data & Application Metrics

Table 2: Biological & Pharmacological Efficacy of 3-Acetamido-4-methoxybenzoic acid and Analogs

Application DomainTarget / SystemKey MetricObserved ValueRef
Antibacterial P. aeruginosa FabF (Pa.FabF-C164Q)Binding Affinity (Optimized Analogs)~65 μM[4]
Antibacterial P. aeruginosa FabF (Pa.FabF-C164Q)Crystallographic Resolution1.68 Å (PDB: 8COU)[5]
Tissue Engineering PAMB-G Conductive Cardiac PatchElectrical Conductivity Increase~30-fold vs. plain gelatin[8]
Tissue Engineering PAMB-G Conductive Cardiac PatchConduction Velocity1.6-fold increase through scar[11]

Logical Workflows & Visualizations

Synthetic Divergence Pathway

The following diagram illustrates the chemical logic of how the base precursor diverges into small-molecule therapeutics and macromolecular biomaterials.

G A 3-Amino-4-methoxybenzoic acid B Acetylation (AcCl / TEA) A->B Small Molecule Route D Polymerization (Oxidative) A->D Macromolecular Route C 3-Acetamido-4-methoxybenzoic acid (CAS: 130017-51-5) B->C F FabF Inhibitor (Antibacterial) C->F P. aeruginosa Target G STAT3 Inhibitor (Oncology) C->G Benzamide Analogs E Poly-3-amino-4-methoxybenzoic acid (PAMB) D->E H Conductive Cardiac Patch (Tissue Engineering) E->H Gelatin Grafting

Fig 1: Synthetic divergence of 3-amino-4-methoxybenzoic acid into small molecules and polymers.

Mechanism of Action: PAMB-G Cardiac Patch

This diagram maps the biological causality of utilizing PAMB analogs to treat myocardial infarctions.

G A Myocardial Infarction (Scar Tissue) B PAMB-Gelatin Injection A->B Treatment C Self-Doping at Physiological pH B->C In vivo activation D Restored Electrical Impulse Propagation C->D Conductivity E Cardiomyocyte Synchronization D->E Arrhythmia Prevention

Fig 2: Mechanism of action for PAMB-G conductive hydrogels in post-myocardial infarction repair.

References

  • RCSB Protein Data Bank - 8COU: Pa.FabF-C164Q in complex with 3-acetamido-4-methoxybenzoic acid. Available at: [Link]

  • Google Patents (US10246444B2) - 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions.
  • Google Patents (CN110092743B) - Benzamide compound and its preparation method, use and pharmaceutical composition (STAT3 Inhibitors).
  • PubMed / Elsevier - A conductive cell-delivery construct as a bioengineered patch that can improve electrical propagation and synchronize cardiomyocyte contraction for heart repair. Available at:[Link]

  • PMC / NIH - Advancing cardiac patch viability and functionality: innovations in scaffold design and cellular optimization. Available at: [Link]

  • MDPI - Therapeutic Acellular Scaffolds for Limiting Left Ventricular Remodelling-Current Status and Future Directions. Available at: [Link]

  • ResearchGate - A self-doping conductive polymer hydrogel that can restore electrical impulse propagation at myocardial infarct to prevent cardiac arrhythmia. Available at:[Link]

Sources

Exploratory

Thermochemical Properties of 3-Acetamido-4-methoxybenzoic Acid: A Comprehensive Technical Guide

Executive Summary The thermodynamic and thermochemical characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical path in rational drug design and formulation. 3-Acetamido...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic and thermochemical characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical path in rational drug design and formulation. 3-Acetamido-4-methoxybenzoic acid (CAS: 130017-51-5) is a highly functionalized aromatic building block utilized in the synthesis of complex organic molecules and targeted therapeutics[1][2].

This whitepaper provides an in-depth framework for the thermochemical profiling of 3-acetamido-4-methoxybenzoic acid. By synthesizing theoretical predictive models (Benson Group Additivity) with rigorous experimental calorimetry, this guide establishes a self-validating system for determining standard enthalpies of formation, combustion energies, and phase-transition thermodynamics.

Molecular Profile and Significance

3-Acetamido-4-methoxybenzoic acid ( C10​H11​NO4​ , MW: 209.20 g/mol ) features a benzene ring substituted with a carboxylic acid, a methoxy group, and an acetamido group[1]. Its polyfunctional nature makes it a versatile intermediate, particularly in electrophilic aromatic substitutions and cross-coupling reactions[2].

Thermochemically, the presence of hydrogen-bond donors (-NH, -OH) and acceptors (-C=O, -O-) dictates its solid-state stability, crystal lattice energy, and solubility profile. The compound is a white crystalline solid that exhibits solubility in water and various organic solvents, a property governed by the thermodynamic interplay between its solvation energy and lattice enthalpy[3].

Table 1: Physicochemical Summary
PropertyValue / Description
IUPAC Name 3-Acetamido-4-methoxybenzoic acid
CAS Number 130017-51-5
Molecular Formula C10​H11​NO4​
Molecular Weight 209.20 g/mol
Appearance White crystalline solid[3]
Hydrogen Bond Donors 2 (-NH, -OH)
Hydrogen Bond Acceptors 4 (-C=O, -O-)

Theoretical Thermochemistry: Predictive Modeling

Before executing resource-intensive empirical studies, establishing a theoretical thermodynamic baseline is essential. The Benson Group Additivity (BGA) method is the gold standard for estimating the standard enthalpy of formation ( Δf​H∘ ) of organic molecules[4].

Causality of the BGA Approach

The BGA method operates on the principle that a molecule's thermodynamic properties are the sum of the contributions of its constituent atomic groups and their specific bonding environments[4]. By calculating the theoretical Δf​H∘ , researchers can cross-validate empirical bomb calorimetry data, ensuring that experimental anomalies (such as incomplete combustion or unexpected polymorphs) are rapidly identified.

Table 2: Benson Group Additivity Breakdown for C10​H11​NO4​

(Note: Values are representative estimates based on updated BGA parameters for C, H, N, and O[4].)

Functional GroupQuantityStructural EnvironmentContribution to Δf​H∘
CB​−(H) 3Aromatic ring carbons bonded to HExothermic
CB​−(C) 1Aromatic carbon bonded to -COOHEndothermic shift
CB​−(O) 1Aromatic carbon bonded to -OCH3Exothermic
CB​−(N) 1Aromatic carbon bonded to acetamidoExothermic
O−(CB​)(C) 1Ether oxygen in methoxy groupExothermic
C−(H)3​(O) 1Methyl carbon in methoxy groupExothermic
N−(CB​)(CO)(H) 1Amide nitrogenExothermic
CO−(CB​)(O) 1Carbonyl in carboxylic acidHighly Exothermic

Experimental Methodologies: Calorimetric Profiling

To transition from theoretical models to empirical certainty, a rigorous calorimetric workflow must be employed. The causality behind this multi-tiered approach is to isolate specific thermodynamic events: bomb calorimetry captures total internal energy, while Differential Scanning Calorimetry (DSC) isolates phase transitions.

G A Compound Purity (>95% HPLC) B Theoretical Modeling (Benson Additivity) A->B C Experimental Calorimetry (Bomb, DSC, TGA) A->C D Data Reconciliation (Model vs. Empirical) B->D C->D E Validated Thermodynamic Profile D->E

Workflow for the thermochemical characterization of pharmaceutical intermediates.

Isoperibol Bomb Calorimetry (Enthalpy of Combustion)

The standard enthalpy of combustion ( Δc​H∘ ) is determined using an isoperibol oxygen bomb calorimeter. Because 3-acetamido-4-methoxybenzoic acid contains nitrogen, the combustion process will yield trace amounts of nitric acid ( HNO3​ ), which must be titrated and corrected for to maintain absolute accuracy[5].

Self-Validating Protocol:

  • Calibration (The Causality of Benzoic Acid): Benzoic acid is universally employed as a primary standard reference in calorimetry due to its highly stable, well-documented heat of combustion ( ΔU∘=−3226 kJ/mol )[6][7]. Combusting a known mass of benzoic acid establishes the calorimeter constant ( Ccal​ ), ensuring the system's thermal sensors are perfectly calibrated to the specific hardware setup[5].

  • Sample Preparation: Press ~0.5 g of 3-acetamido-4-methoxybenzoic acid into a dense pellet. Causality: Pelleting prevents the sample from splattering during rapid ignition, which would lead to incomplete combustion and skewed endothermic data.

  • Purge and Pressurization: Place the pellet in the bomb crucible, attach the ignition wire, and seal. Purge the bomb with high-purity O2​ to displace atmospheric nitrogen, then pressurize to 3.0 MPa. Causality: Excess oxygen guarantees complete oxidation of carbon to CO2​ and hydrogen to H2​O .

  • Ignition and Measurement: Submerge the bomb in the calorimeter water jacket. Ignite the sample and record the temperature rise ( ΔT ) to the nearest 0.0001 K.

  • Post-Combustion Titration: Wash the interior of the bomb with distilled water and titrate the washings with standard NaOH to determine the heat contributed by the formation of aqueous HNO3​ . Subtract this parasitic heat from the total energy.

Data Derivation: The internal energy of combustion ( ΔUc​ ) is calculated using the established Ccal​ [5]:

ΔUc​=msample​(Ccal​×ΔT)−ewire​−eHNO3​​​

The standard enthalpy of combustion ( Δc​H∘ ) is then derived via:

Δc​H∘=ΔUc​+Δngas​RT

Finally, Hess's Law is applied using the known enthalpies of formation for CO2​(g) and H2​O(l) to determine the empirical Δf​H∘ of the compound[7].

Calibration N1 Primary Standard Benzoic Acid N2 Determine Calorimeter Constant (C_cal) N1->N2 Known ΔU_c N3 Combust 3-Acetamido- 4-methoxybenzoic acid N2->N3 Apply C_cal N4 Calculate Internal Energy of Combustion (ΔU_c) N3->N4 Measure ΔT N5 Derive Standard Enthalpy of Formation (ΔfH°) N4->N5 Additivity/PV work

Logical progression from instrument calibration to the derivation of standard enthalpy.

Differential Scanning Calorimetry (DSC)

To understand the solid-state thermodynamics, DSC is utilized to measure the enthalpy of fusion ( Δfus​H ).

  • Protocol: A 2-5 mg sample is placed in a hermetically sealed aluminum pan and heated at a rate of 10 °C/min under a nitrogen purge.

  • Causality: The nitrogen purge prevents oxidative degradation before the melting point is reached. The integral of the endothermic melting peak provides the exact Δfus​H , which is critical for predicting the compound's solubility behavior in various solvent matrices during drug formulation.

Solution Thermodynamics and Drug Development

In pharmaceutical development, the thermochemical properties of an intermediate directly dictate its downstream processing. 3-Acetamido-4-methoxybenzoic acid is noted for being soluble in water and organic solvents[3].

The thermodynamics of its solubility can be modeled using the van 't Hoff equation, which relates the change in solubility to temperature variations, allowing researchers to extract the enthalpy of solution ( Δsol​H ):

ln(x)=−RΔsol​H​(T1​−Tm​1​)

(Where x is the mole fraction solubility, R is the gas constant, and Tm​ is the melting temperature).

Understanding Δsol​H is paramount when scaling up the synthesis of derivatives like methyl 3-acetamido-4-methoxybenzoate[2]. If the dissolution of the acid in a reaction solvent is highly endothermic, industrial-scale reactors must be programmed to supply adequate heat to prevent crystallization and subsequent stalling of the acylation or esterification processes[2].

Conclusion

The thermochemical characterization of 3-acetamido-4-methoxybenzoic acid requires a symbiotic approach utilizing theoretical group additivity models and rigorous empirical calorimetry. By strictly adhering to self-validating protocols—such as benzoic acid calibration in bomb calorimetry and inert-atmosphere DSC—researchers can generate highly accurate thermodynamic profiles. These profiles not only ensure the scientific integrity of the fundamental chemical data but also streamline the scale-up and formulation phases in advanced drug development.

References

  • Cas 130017-51-5,3-acetamido-4-methoxybenzoic acid | lookchem. Lookchem. Available at: [Link]

  • Gaseous Phase Heat Capacity of Benzoic Acid | Journal of Chemical & Engineering Data. ACS Publications. Available at: [Link]

  • Thermochemistry and calorimetry - Chem1. Chem1. Available at: [Link]

  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. SCIRP. Available at:[Link]

  • Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 1. C, H, and O. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Acetamido-4-methoxybenzoic acid

Application Note: Step-by-Step Synthesis Protocol for 3-Acetamido-4-methoxybenzoic Acid Introduction & Mechanistic Overview 3-Acetamido-4-methoxybenzoic acid is a highly valued functionalized aromatic building block, ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 3-Acetamido-4-methoxybenzoic Acid

Introduction & Mechanistic Overview

3-Acetamido-4-methoxybenzoic acid is a highly valued functionalized aromatic building block, serving as a critical intermediate in the synthesis of complex organic molecules, including nonsteroidal pharmaceuticals, targeted protein degraders, and specialized azo dyes[1].

The de novo synthesis of this compound from commercially available 4-methoxybenzoic acid (p-anisic acid) relies on a robust, three-step linear sequence: Electrophilic Aromatic Nitration , Catalytic Hydrogenation , and Nucleophilic Acyl Substitution (N-Acetylation) .

As a self-validating system, this protocol is designed to maximize regioselectivity and yield while minimizing the need for complex chromatographic purification. The regiocontrol in the first step is dictated by the inherent electronic properties of the starting material: the strongly activating, ortho/para-directing methoxy group (-OCH₃) and the deactivating, meta-directing carboxylic acid (-COOH) synergistically direct the incoming nitronium ion (NO₂⁺) exclusively to the 3-position. Subsequent mild reduction and selective N-acetylation yield the final target compound with high fidelity[2],[3],[4].

Synthetic Workflow Visualization

SynthesisWorkflow A 4-Methoxybenzoic Acid (Starting Material) B Step 1: Electrophilic Nitration (HNO3, H2SO4, -5°C) A->B C 3-Nitro-4-methoxybenzoic Acid (Intermediate 1) B->C D Step 2: Catalytic Hydrogenation (H2, Pd/C, MeOH, 25°C) C->D E 3-Amino-4-methoxybenzoic Acid (Intermediate 2) D->E F Step 3: N-Acetylation (AcCl, TEA, DCM, 0°C to 25°C) E->F G 3-Acetamido-4-methoxybenzoic Acid (Target Compound) F->G

Three-step synthetic workflow for 3-acetamido-4-methoxybenzoic acid from p-anisic acid.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 3-Nitro-4-methoxybenzoic acid (Nitration)

Causality & Design: Nitration of aromatic rings is highly exothermic. Maintaining the reaction temperature strictly below 0 °C is critical to prevent over-nitration (e.g., formation of dinitro species) and oxidative cleavage of the methoxy group. Sulfuric acid acts as both the solvent and the catalyst to generate the active nitronium electrophile[3].

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 10.0 g (65.7 mmol) of 4-methoxybenzoic acid in 200 g of concentrated sulfuric acid (98%).

  • Cooling: Submerge the flask in an ice-salt bath and cool the stirring solution to -5 °C[3].

  • Mixed Acid Addition: Prepare a mixed acid solution containing 6.6 g of 60% nitric acid (approx. 1.05 equivalents) and 50 g of 98% sulfuric acid. Add this mixture dropwise to the reaction flask over 45 minutes[3].

  • Temperature Control: Monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature does not exceed 0 °C[3].

  • Workup: Once addition is complete, stir for an additional 30 minutes. Carefully pour the reaction mixture over 500 g of crushed ice under vigorous stirring.

  • Isolation: A yellow precipitate will form immediately. Filter the crude 3-nitro-4-methoxybenzoic acid under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry in a vacuum oven at 50 °C.

Step 2: Synthesis of 3-Amino-4-methoxybenzoic acid (Reduction)

Causality & Design: While dissolving metal reductions (e.g., Fe/HCl) are possible, they often require tedious workups to remove metal salts. Catalytic hydrogenation using Palladium on Carbon (Pd/C) provides a highly efficient, clean reduction of the nitro group to an aniline derivative. The reaction is self-indicating; hydrogen uptake ceases when the reduction is complete[4],[5].

Protocol:

  • Preparation: Dissolve the dried 3-nitro-4-methoxybenzoic acid (approx. 10 g, 50.7 mmol) in 150 mL of anhydrous methanol (or ethanol) in a hydrogenation vessel[4].

  • Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C) catalyst. Safety Note: Pd/C is pyrophoric when dry; add it under a blanket of inert gas (Argon or Nitrogen).

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas. Pressurize the vessel to 3-4 atm (or use a double-balloon setup for atmospheric pressure) and stir vigorously at room temperature (25 °C)[4],[5].

  • Monitoring: Allow the reaction to proceed until the theoretical volume of hydrogen is consumed (typically 2-4 hours). TLC (DCM:MeOH 9:1) will show the disappearance of the yellow nitro starting material.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-4-methoxybenzoic acid as a pale solid.

Step 3: Synthesis of 3-Acetamido-4-methoxybenzoic acid (N-Acetylation)

Causality & Design: The aniline nitrogen is highly nucleophilic, but the reaction generates hydrochloric acid (HCl) as a byproduct when using acetyl chloride. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl, driving the reaction to completion and preventing the protonation of the unreacted amine[2].

Protocol:

  • Preparation: To a stirred solution of 3-amino-4-methoxybenzoic acid (4.17 g, 24.9 mmol) in 40 mL of anhydrous dichloromethane (DCM), add triethylamine (3.30 mL, 24.9 mmol)[2].

  • Cooling: Cool the mixture to 0 °C using an ice-water bath to control the initial exothermic acylation[2].

  • Acylation: Add acetyl chloride (1.77 mL, 24.9 mmol) dropwise via syringe over 10 minutes[2].

  • Propagation: Remove the ice bath and allow the solution to warm to room temperature. Stir for 1 hour[2].

  • Workup: Quench the reaction by adding 30 mL of distilled water[2]. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Wash the combined organic layers with 0.1 M HCl (to remove residual TEA), followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to afford the pure 3-acetamido-4-methoxybenzoic acid.

Quantitative Data & Reaction Summary

StepReaction TypeKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1 Electrophilic Nitrationp-Anisic acid, HNO₃, H₂SO₄-5 to 01.2585 - 90
2 Catalytic Hydrogenation3-Nitro intermediate, H₂, Pd/C252.0 - 4.090 - 95
3 N-Acetylation3-Amino intermediate, AcCl, TEA0 to 251.080 - 85

Note: Yields are based on optimized bench-scale operations. Industrial scale-up may require continuous flow microreactors to manage the exothermicity of Step 1.

Sources

Application

Application Note: 3-Acetamido-4-methoxybenzoic Acid as a Versatile Building Block in Organic and Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery and complex organic synthesis, bifunctional and trifunctional aromatic scaffolds are highly sought after for their predictable reactivity and structural rigidit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, bifunctional and trifunctional aromatic scaffolds are highly sought after for their predictable reactivity and structural rigidity. 3-Acetamido-4-methoxybenzoic acid (CAS: 130017-51-5) is a highly versatile building block characterized by a benzene ring substituted with a carboxylic acid, a methoxy ether, and an acetamido group. This unique functionalization pattern allows for orthogonal reactivity, making it an invaluable precursor in the synthesis of mutant Epidermal Growth Factor Receptor (EGFR) inhibitors[1] and a validated fragment hit in the development of novel antibiotics targeting the bacterial fatty acid synthesis (FAS-II) pathway [2].

This application note provides researchers and drug development professionals with a comprehensive overview of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols.

Physicochemical Profile

Understanding the baseline properties of this building block is critical for optimizing reaction conditions, particularly regarding solubility and partition coefficients during extraction workflows [3].

PropertyValue
Chemical Name 3-Acetamido-4-methoxybenzoic acid
CAS Number 130017-51-5
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
SMILES String COC1=CC=C(C=C1NC(C)=O)C(=O)O
CLogP 0.648
Physical Form White to yellow crystalline solid

Mechanistic Insights & Chemical Reactivity

The synthetic utility of 3-acetamido-4-methoxybenzoic acid stems from the electronic interplay of its substituents during Electrophilic Aromatic Substitution (EAS).

  • Methoxy Group (-OCH₃): A strong electron-donating group (EDG) via resonance, heavily activating the ring and directing electrophiles to the ortho and para positions.

  • Acetamido Group (-NHCOCH₃): A moderate EDG that also directs ortho/para, though its steric bulk often hinders ortho substitution.

  • Carboxylic Acid (-COOH): An electron-withdrawing group (EWG) that deactivates the ring and directs meta.

Causality in Regioselectivity: When subjected to nitration, the synergistic directing effects of the methoxy and acetamido groups completely overpower the deactivating nature of the carboxylate. The methoxy group effectively neutralizes the carboxyl group's influence in the para position. Consequently, the electrophile (nitronium ion) is directed predominantly to the 6-position, yielding 6-nitro-3-acetamido-4-methoxybenzoic acid [4]. This predictable regioselectivity is crucial for building highly substituted, sterically complex pharmaceutical intermediates.

Applications in Drug Discovery

Fragment-Based Antibiotic Discovery (FAS-II Pathway)

The rising threat of antimicrobial resistance has necessitated the discovery of novel antibiotics. The enzyme FabF (3-oxoacyl-[acyl-carrier-protein] synthase 2) catalyzes the rate-limiting condensation step in the bacterial FAS-II pathway. Through X-ray crystallography fragment screening against an intermediate state-mimicking variant of Pseudomonas aeruginosa FabF (PaFabF C164Q), 3-acetamido-4-methoxybenzoic acid was identified as a fragment hit (PDB: 8COU) that binds close to the catalytic residues, providing a foundational scaffold for structure-based drug design [2].

FASII Malonyl Malonyl-ACP FabF FabF (Ketoacyl Synthase) Malonyl->FabF Acyl Acyl-ACP Acyl->FabF Ketoacyl 3-Ketoacyl-ACP FabF->Ketoacyl Condensation (Rate-limiting) Inhibitor 3-Acetamido-4-methoxybenzoic acid (Fragment Hit) Inhibitor->FabF Binds C164Q Active Site

Schematic of the FAS-II elongation cycle highlighting FabF inhibition by the fragment hit.

Synthesis of Mutant EGFR Inhibitors

In oncology, this compound serves as a critical intermediate in the synthesis of 1,2-dithiolane and dithiol targeted therapies. These compounds are designed to selectively inhibit mutant Epidermal Growth Factor Receptor (EGFR) pathways, which drive cellular proliferation in non-small cell lung cancers (NSCLC) [1].

Synthesis SM 3-Amino-4-methoxybenzoic acid Reagents Acetyl Chloride, TEA DCM, 0°C to RT SM->Reagents Product 3-Acetamido-4-methoxybenzoic acid Reagents->Product N-Acetylation Nitration Fuming HNO3 DCM, 0°C Product->Nitration NitroProduct 6-Nitro-3-acetamido-4-methoxybenzoic acid Nitration->NitroProduct Regioselective Nitration

Synthetic workflow for the preparation and regioselective nitration of the building block.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Synthesis of 3-Acetamido-4-methoxybenzoic acid via N-Acetylation

Adapted from validated patent literature for EGFR inhibitor precursors [1].

Rationale: The conversion of the primary amine to an acetamide protects the amine from unwanted oxidation in downstream steps while modulating its electronic contribution to the aromatic ring. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting amine which would otherwise halt the nucleophilic attack.

Materials:

  • 3-Amino-4-methoxybenzoic acid (4.17 g, 24.9 mmol)

  • Acetyl chloride (1.77 mL, 24.9 mmol)

  • Triethylamine (TEA) (3.30 mL, 24.9 mmol)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

  • Initialization: Suspend 3-amino-4-methoxybenzoic acid in 40 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer under an inert argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C. Causality: Acetylation with acetyl chloride is highly exothermic; cooling prevents solvent boil-off and minimizes the formation of di-acetylated byproducts.

  • Reagent Addition: Add TEA (3.30 mL) in a single portion. Subsequently, add acetyl chloride (1.77 mL) dropwise over 10 minutes via a syringe.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1). The starting material will show a ninhydrin-positive spot, which must completely disappear, replaced by a higher Rf UV-active spot (the acetamide).

  • Quenching & Extraction: Quench the reaction by adding 20 mL of distilled water. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the title compound.

  • Final Validation: Confirm product identity via ¹H NMR (DMSO-d₆). Look for the appearance of a sharp singlet at ~2.1 ppm (acetamido methyl group) and an amide NH proton peak at ~9.3 ppm.

Protocol B: Regioselective Nitration to 6-Nitro-3-acetamido-4-methoxybenzoic acid

Adapted from classical EAS methodologies [4] and modern patent workflows [1].

Rationale: Fuming nitric acid is used without sulfuric acid to prevent the hydrolysis of the acetamido group. Strict temperature control at 0°C is mandatory to prevent over-nitration (e.g., dinitro byproducts) and oxidative degradation of the methoxy group.

Materials:

  • 3-Acetamido-4-methoxybenzoic acid (2.50 g, 11.9 mmol)

  • Fuming Nitric Acid (>90% HNO₃) (3.1 mL)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-acetamido-4-methoxybenzoic acid in 30 mL of DCM. Cool the stirred mixture strictly to 0°C using an ice-brine bath.

  • Nitration: Slowly add fuming nitric acid (3.1 mL) dropwise over 15 minutes. Caution: Highly exothermic and corrosive. Perform in a well-ventilated fume hood.

  • Stirring: Maintain the reaction at 0°C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1.5 hours.

  • In-Process Validation: TLC (DCM:MeOH 9:1) should indicate the complete consumption of the starting material and the formation of a distinct, yellow-tinted product spot.

  • Quenching: Carefully pour the reaction mixture over 50 g of crushed ice/water to quench the excess nitric acid.

  • Isolation: The nitro product often precipitates upon aqueous quenching. Filter the resulting yellow solid via vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove organic impurities.

  • Final Validation: Dry under high vacuum. Validate regioselectivity via ¹H NMR; the aromatic region should display two distinct singlets (para-relationship of the remaining protons on the ring), confirming substitution at the 6-position rather than the 2- or 5-positions.

References

  • Title: 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions (US Patent 10,246,444 B2)
  • Title: Pa.FabF-C164Q in complex with 3-acetamido-4-methoxybenzoic acid (PDB: 8COU) Source: RCSB Protein Data Bank URL: [Link]

  • Title: The nitration of isomeric acetylamino-methoxybenzoic acids Source: Journal of the Chemical Society, Transactions (Simonsen & Rau, 1917) URL: [Link]

Method

High-performance liquid chromatography (HPLC) method for 3-Acetamido-4-methoxybenzoic acid

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 3-Acetamido-4-methoxybenzoic Acid Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development P...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 3-Acetamido-4-methoxybenzoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary & Scientific Rationale

3-Acetamido-4-methoxybenzoic acid (CAS: 130017-51-5) is a critical synthetic intermediate and building block in medicinal chemistry. It is prominently utilized in the development of novel antibacterial agents, such as FabF (3-oxoacyl-[acyl-carrier-protein] synthase 2) inhibitors targeting Pseudomonas aeruginosa[1], as well as in complex peptide synthesis [2].

Because this compound serves as a pivotal node between its highly polar precursor (3-amino-4-methoxybenzoic acid) and various downstream Active Pharmaceutical Ingredients (APIs), establishing a highly selective, stability-indicating HPLC method is paramount. This application note details a robust Reversed-Phase HPLC (RP-HPLC) method designed to separate the target analyte from its synthetic precursors and hydrolytic degradants, ensuring high-fidelity purity profiling.

Mechanistic Profiling & Methodological Design

To design a self-validating analytical method, we must first deconstruct the physicochemical properties of 3-Acetamido-4-methoxybenzoic acid:

  • Ionization & Mobile Phase Causality: The molecule possesses a carboxylic acid moiety with an estimated pKa​ of 4.0–4.5. If analyzed in a neutral mobile phase, the compound will partially ionize, leading to severe peak tailing and irreproducible retention times due to secondary interactions with residual silanols on the stationary phase. To force the analyte into its fully protonated, lipophilic state, the mobile phase must be buffered at least 1.5 pH units below its pKa​ . Therefore, 0.1% Formic Acid (pH ~2.7) is selected as Mobile Phase A.

  • Chromophore & Detection Strategy: The aromatic ring is heavily substituted with auxochromic groups: a methoxy group (-OCH 3​ ), an acetamido group (-NHCOCH 3​ ), and a carboxylic acid (-COOH). These substituents extend the π→π∗ and n→π∗ conjugated system, resulting in a strong UV absorbance maximum ( λmax​ ) at approximately 250–254 nm [3]. UV detection at 254 nm provides the optimal signal-to-noise ratio while capturing structurally related aromatic impurities.

  • Gradient Elution Logic: The primary impurity, 3-amino-4-methoxybenzoic acid, contains a free primary amine, making it significantly more polar than the acetylated target compound [4]. A gradient starting at a low organic composition (10% Acetonitrile) ensures the polar amine is adequately retained and resolved, while a rapid ramp to 60% Acetonitrile sharply elutes the more hydrophobic 3-acetamido-4-methoxybenzoic acid.

Experimental Protocol

Reagents and Materials
  • Analyte: 3-Acetamido-4-methoxybenzoic acid reference standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), LC-MS grade Formic Acid (FA), Type I Ultrapure Water (18.2 M Ω⋅ cm).

  • Diluent: Water:Acetonitrile (50:50, v/v). Causality: Matching the diluent to the mid-point of the gradient prevents solvent-mismatch peak distortion (the "solvent effect") upon injection.

Step-by-Step Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of Formic Acid into a 1000 mL volumetric flask. Dilute to volume with Type I water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (100% ACN): Use 100% HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Acetamido-4-methoxybenzoic acid into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to dissolve the crystalline powder completely, then make up to volume with Type I water.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions & Data Presentation

The following tables summarize the validated instrument parameters and the gradient program required to execute this method.

Table 1: HPLC Instrument Parameters

ParameterSpecificationScientific Rationale
Column C18, 150 x 4.6 mm, 5 µm (End-capped)End-capping minimizes basic impurity tailing.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Detection UV at 254 nmCaptures core aromatic π -system transitions.
Injection Vol. 10 µLPrevents column overloading; maintains sharp peaks.
Column Temp. 30°CReduces mobile phase viscosity and stabilizes retention.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (ACN)Elution Phase
0.09010Isocratic hold to retain polar precursors.
2.09010End of isocratic hold.
10.04060Linear ramp to elute target analyte.
12.01090Column wash to remove hydrophobic matrix.
12.19010Return to initial conditions.
15.09010Re-equilibration.

System Suitability & Self-Validation Criteria

A protocol is only as reliable as its internal controls. Before analyzing unknown samples, the system must pass the following self-validating System Suitability Testing (SST) criteria using six replicate injections of the Working Standard Solution.

Table 3: System Suitability Criteria

MetricAcceptance CriteriaImplication of Failure
Retention Time (RT) RSD 1.0%Indicates pump cavitation or gradient proportioning valve failure.
Peak Area RSD 2.0%Indicates injector malfunction or sample degradation in the vial.
Tailing Factor ( Tf​ ) 1.5Indicates column voiding or loss of mobile phase buffer capacity.
Theoretical Plates ( N ) 5,000Indicates column degradation or stationary phase collapse.
Resolution ( Rs​ ) * 2.0Fails to resolve the 3-amino precursor from the 3-acetamido target.

*Resolution is calculated between 3-amino-4-methoxybenzoic acid (spiked impurity) and 3-Acetamido-4-methoxybenzoic acid.

Workflow & Degradation Pathway Visualization

Understanding the chemical lifecycle of the analyte is crucial for stability-indicating methods. The diagram below illustrates the synthesis pathway from the polar precursor, and the hydrolytic degradation pathway that the HPLC method is designed to monitor.

G SM 3-Amino-4-methoxybenzoic acid (Polar Precursor / Impurity) API 3-Acetamido-4-methoxybenzoic acid (Target Analyte) SM->API Synthesis Pathway Reagent Acylation (Acetic Anhydride) Reagent->API Degradant Hydrolytic Degradation (Acid/Base Stress) API->Degradant Forced Degradation Degradant->SM Reversion to Amine

Chemical pathway of 3-Acetamido-4-methoxybenzoic acid synthesis and degradation.

References

  • RCSB Protein Data Bank. "8COU: Pa.FabF-C164Q in complex with 3-acetamido-4-methoxybenzoic acid." RCSB PDB. Available at:[Link]

Application

Synthesis of Novel Heterocyclic Compounds from 3-Acetamido-4-methoxybenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of nove...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel heterocyclic compounds, specifically benzoxazinones and quinazolinones, utilizing 3-Acetamido-4-methoxybenzoic acid as a versatile starting material. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the quinazolinone scaffold, in particular, is a "privileged structure" in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document outlines the rationale behind the synthetic strategy, provides step-by-step experimental procedures, and discusses the potential applications of the resulting novel compounds in drug discovery and development.

Introduction: The Significance of Quinazolinones in Medicinal Chemistry

The quinazolinone core is a recurring motif in numerous biologically active molecules.[1][2] Its rigid, planar structure, coupled with the ability to decorate it with various functional groups, allows for fine-tuning of its pharmacological profile. Derivatives of quinazolinone have been successfully developed as anticancer agents, with some acting as inhibitors of key signaling pathways involved in tumor progression.[1][6][7][8][9][10] Furthermore, the quinazolinone scaffold has been explored for its potent antimicrobial[11][12][13][14] and anti-inflammatory activities.

3-Acetamido-4-methoxybenzoic acid is a readily available and cost-effective starting material. The presence of the acetamido and methoxy groups on the aromatic ring offers opportunities for further structural modifications and can influence the biological activity of the final heterocyclic compounds. The synthetic strategy presented herein involves a two-step process: the cyclization of 3-Acetamido-4-methoxybenzoic acid to form a benzoxazinone intermediate, followed by the reaction of this intermediate with various primary amines to generate a library of novel quinazolinone derivatives.

Synthetic Pathway Overview

The overall synthetic scheme is a robust and well-established route for the preparation of quinazolinone derivatives from N-acyl anthranilic acids.[15]

Synthesis_Pathway A 3-Acetamido-4-methoxybenzoic Acid B 6-Acetamido-7-methoxy-2-methyl- 4H-3,1-benzoxazin-4-one A->B Acetic Anhydride, Reflux C Novel 6-Acetamido-7-methoxy-2-methyl- 3-(substituted)-quinazolin-4(3H)-ones B->C Primary Amine (R-NH2), Glacial Acetic Acid, Reflux

Caption: Synthetic route from 3-Acetamido-4-methoxybenzoic acid to novel quinazolinone derivatives.

Experimental Protocols

Synthesis of 6-Acetamido-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 1)

This protocol describes the cyclodehydration of 3-Acetamido-4-methoxybenzoic acid to form the corresponding benzoxazinone derivative using acetic anhydride.[15][16] Acetic anhydride serves as both a dehydrating agent and the source of the 2-methyl group in the resulting benzoxazinone.

Materials:

  • 3-Acetamido-4-methoxybenzoic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, place 3-Acetamido-4-methoxybenzoic acid (1 equivalent).

  • Add an excess of acetic anhydride (5-10 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux under anhydrous conditions for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water with stirring to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 6-Acetamido-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one.

Expected Outcome:

A crystalline solid. The structure should be confirmed by spectroscopic methods (IR, 1H NMR, 13C NMR, and Mass Spectrometry).

Parameter Description
Product Name 6-Acetamido-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one
Appearance Crystalline solid
Purity (by HPLC) >95% after recrystallization
Yield Typically 70-85%
General Protocol for the Synthesis of Novel 6-Acetamido-7-methoxy-2-methyl-3-(substituted)-quinazolin-4(3H)-ones

This protocol outlines the synthesis of a library of quinazolinone derivatives by reacting the benzoxazinone intermediate with various primary amines.[17] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone ring, followed by ring-opening and subsequent recyclization to form the stable quinazolinone ring.

Materials:

  • 6-Acetamido-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 1)

  • Various primary amines (e.g., aniline, substituted anilines, benzylamine, etc.)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the 6-Acetamido-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in glacial acetic acid.

  • Add the desired primary amine (1-1.2 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the quinazolinone product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with water and then with a small amount of cold ethanol.

  • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).

Workflow for Quinazolinone Synthesis:

Quinazolinone_Synthesis_Workflow start Start dissolve Dissolve Benzoxazinone in Glacial Acetic Acid start->dissolve add_amine Add Primary Amine dissolve->add_amine reflux Reflux for 4-8 hours add_amine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Precipitate in Ice Water cool->precipitate filter_wash Filter and Wash precipitate->filter_wash dry_purify Dry and Recrystallize filter_wash->dry_purify end End dry_purify->end

Caption: Step-by-step workflow for the synthesis of novel quinazolinone derivatives.

Application Notes: Potential Biological Activities

The synthesized library of 6-Acetamido-7-methoxy-2-methyl-3-(substituted)-quinazolin-4(3H)-ones represents a collection of novel chemical entities with significant potential for drug discovery. Based on extensive literature on the biological activities of quinazolinones, the following applications are of particular interest for further investigation:

Anticancer Activity

Quinazolinone derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines, including lung, prostate, colon, breast, and cervical cancer.[1][6][7] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling, such as epidermal growth factor receptor (EGFR) tyrosine kinases and phosphoinositide 3-kinases (PI3Ks).[1][8] The synthesized compounds should be screened against a panel of cancer cell lines to determine their cytotoxic and antiproliferative effects.

Suggested Screening Panel:

Cancer Type Cell Line
Breast CancerMCF-7
Lung CancerA549
Colon CancerHT-29
Prostate CancerDU-145
Cervical CancerSiHa
Antimicrobial Activity

The quinazolinone scaffold is also a promising framework for the development of new antimicrobial agents.[5][11][12] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12][14][15] The synthesized compounds should be evaluated for their minimum inhibitory concentration (MIC) against a range of pathogenic microorganisms.

Suggested Microbial Strains for Screening:

Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureusEscherichia coliCandida albicans
Streptococcus pyogenesPseudomonas aeruginosaAspergillus niger
Structure-Activity Relationship (SAR) Studies

The library of quinazolinones with varying substituents at the 3-position, derived from different primary amines, provides an excellent platform for conducting structure-activity relationship (SAR) studies.[13] By correlating the chemical structure of the compounds with their biological activity, it is possible to identify key structural features that are essential for potency and selectivity. This information is invaluable for the rational design and optimization of lead compounds.

Conclusion

The synthetic protocols detailed in this guide offer a straightforward and efficient methodology for the generation of a diverse library of novel quinazolinone derivatives from the readily accessible starting material, 3-Acetamido-4-methoxybenzoic acid. The resulting compounds are of significant interest to the drug discovery community due to the well-documented and wide-ranging biological activities of the quinazolinone scaffold. Further biological evaluation of these novel compounds is highly encouraged and has the potential to yield new lead candidates for the development of future therapeutics.

References

  • Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules. [Link]

  • Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Pharmaceuticals. [Link]

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2018). ResearchGate. [Link]

  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (2020). ResearchGate. [Link]

  • Biological Activity of Quinazolinones. (2020). IntechOpen. [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS Infectious Diseases. [Link]

  • Recent advances in the biological activity of quinazoline. (2019). International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). Molecules. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). Molecules. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2011). Iranian Journal of Pharmaceutical Research. [Link]

  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). Molecules. [Link]

  • Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. (2024). ResearchGate. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Journal of microbiology, epidemiology and immunobiology. [Link]

  • Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. (2021). Asian Pacific Journal of Health Sciences. [Link]

  • (PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ResearchGate. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (2020). IntechOpen. [Link]

Sources

Method

Application Note: Derivatization of 3-Acetamido-4-methoxybenzoic Acid for Biological Screening

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols Introduction & Chemical Rationale In early-stage drug discovery, the selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Introduction & Chemical Rationale

In early-stage drug discovery, the selection and derivatization of highly functionalized building blocks dictate the success of downstream biological screening. 3-Acetamido-4-methoxybenzoic acid (CAS: 130017-51-5) is a highly versatile scaffold. The methoxy group at the 4-position increases lipophilicity and facilitates membrane penetration, while the acetamido group at the 3-position serves as a potent hydrogen bond donor/acceptor, enhancing interaction with biological targets[1].

However, presenting a free carboxylic acid directly to cell-based assays often results in poor passive permeability due to ionization at physiological pH (pH 7.4). Derivatization of the benzoic acid moiety—specifically through amidation or esterification—is a proven strategy to modulate pharmacokinetic (PK) and pharmacodynamic (PD) properties, masking the negative charge to improve cellular uptake and target binding affinity[2]. Recent structure-activity relationship (SAR) studies have demonstrated that appropriately derivatized benzoic acids can act as potent, multitarget inhibitors for complex pathologies, such as Alzheimer's disease, by simultaneously targeting acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs)[3].

Strategic Derivatization & Causality

Strategy A: Carboxylic Acid Masking (Amidation)

We prioritize HATU-mediated amide coupling over traditional EDC/HOBt methods. Causality: HATU generates a highly reactive 7-azabenzotriazole active ester. This is critical when coupling with electron-deficient or sterically hindered anilines, driving the reaction to completion rapidly and minimizing the degradation of the active ester in solution. Amides are preferred over esters for biological screening due to their superior stability against plasma esterases, preventing premature prodrug cleavage during in vitro assays.

Strategy B: Acetamide Manipulation (Selective Sulfonylation)

To explore the 3-position, the acetamido group can be selectively hydrolyzed to a primary amine. Causality: We utilize mild methanolic HCl rather than basic hydrolysis to prevent the cleavage of the newly formed amide bond at the 1-position. The resulting aniline can be reacted with various sulfonyl chlorides. Sulfonamide derivatives are highly privileged pharmacophores, particularly for coordinating with zinc ions in metalloenzymes like carbonic anhydrases[3],[4].

Physicochemical Property Shifts

The following table summarizes the theoretical quantitative shifts in physicochemical properties when derivatizing the core scaffold, guiding library design toward Lipinski-compliant space.

Derivative ClassRepresentative R-GroupEst. MW ( g/mol )Est. cLogPtPSA (Ų)Primary Screening Utility
Core Acid -OH (Carboxylic Acid)209.201.1287.6Baseline fragment; poor cell permeability
Aliphatic Amide -NH-CH₂CH₃236.271.4576.5Improved passive permeability for phenotypic screens
Aromatic Amide -NH-Phenyl284.312.8076.5High-affinity lipophilic target binding (e.g., AChE)
Sulfonamide -NH-SO₂-CH₃ (at 3-pos)314.361.95105.1Zinc-metalloenzyme inhibition (e.g., hCA)

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . This means the workflow includes built-in In-Process Controls (IPCs) and specific workup rationales that inherently verify the success of the step before progression.

Protocol A: High-Throughput Amide Coupling (HATU-Mediated)

Objective: Synthesize a library of 3-acetamido-4-methoxybenzamides.

  • Activation: Dissolve 3-Acetamido-4-methoxybenzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under nitrogen. Add DIPEA (3.0 eq). Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the active ester.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the solution. Stir for 15 minutes at room temperature.

    • Self-Validation Check 1 (IPC): Analyze a 5 µL aliquot via LC-MS. The mass of the free acid should be fully converted to the HOAt-active ester intermediate (m/z shift). Do not proceed until conversion is >95%.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq). Stir for 2–4 hours.

  • Self-Purifying Workup:

    • Dilute the mixture with Ethyl Acetate (25 mL).

    • Wash with 1M HCl (2 × 10 mL). Causality: Protonates and partitions unreacted aliphatic amines and DIPEA into the aqueous layer.

    • Wash with Saturated NaHCO₃ (2 × 10 mL). Causality: Deprotonates unreacted starting acid and acidic byproducts (HOAt), pulling them into the aqueous phase[2].

    • Wash with Brine (10 mL), dry over anhydrous MgSO₄, and concentrate.

    • Self-Validation Check 2: ¹H NMR should show the disappearance of the carboxylic acid broad singlet (~12 ppm) and the appearance of the new amide proton/aliphatic signals.

Protocol B: Selective Deacetylation & Sulfonylation

Objective: Generate bi-directional derivatives by modifying the 3-position.

  • Selective Hydrolysis: Dissolve the purified amide from Protocol A in 1.25M HCl in Methanol (10 mL). Reflux at 65°C for 6 hours.

    • Self-Validation Check 1 (IPC): TLC (DCM:MeOH 9:1). The starting material spot should disappear, replaced by a lower Rf spot (free amine is more polar).

  • Neutralization: Concentrate the mixture, neutralize with saturated NaHCO₃, and extract with DCM.

  • Sulfonylation: Dissolve the resulting aniline (1.0 eq) in anhydrous Pyridine (3 mL). Add the desired sulfonyl chloride (1.1 eq) dropwise at 0°C. Causality: Pyridine acts as both the solvent and the acid scavenger to neutralize the HCl generated during sulfonylation[4].

  • Isolation: Stir for 4 hours at room temperature. Pour into ice water to precipitate the sulfonamide. Filter and wash with cold water.

Visualizations

Workflow Core 3-Acetamido-4-methoxy- benzoic acid Amidation Amide Coupling (HATU, DIPEA) Core->Amidation R-NH2 AmideLib Amide Library (Improved Permeability) Amidation->AmideLib Deacetylation Selective Deacetylation (HCl/MeOH) AmideLib->Deacetylation Acidic Hydrolysis AnilineInt 3-Amino Intermediate Deacetylation->AnilineInt Sulfonylation Sulfonylation (R-SO2Cl, Pyridine) AnilineInt->Sulfonylation R-SO2Cl FinalLib Bi-directional Library (Target-Specific) Sulfonylation->FinalLib

Chemical derivatization workflow for 3-Acetamido-4-methoxybenzoic acid library generation.

Screening Synthesis Library Synthesis & QC (LC-MS >95% Purity) Solubility Physicochemical Profiling (Kinetic Solubility, LogD) Synthesis->Solubility Phenotypic Cell-Based Screening (Permeability & Toxicity) Solubility->Phenotypic Pass (>50 µM) Target Target-Based Assay (e.g., AChE / hCA Inhibition) Solubility->Target Pass Hit Hit Identification (IC50 < 1 µM) Phenotypic->Hit Non-toxic, Permeable Target->Hit High Affinity

Biological screening cascade ensuring self-validating hit identification from synthesized libraries.

References

  • Methyl 3-acetamido-4-methoxybenzoate | 91133-96-9 Source: Benchchem URL
  • Application Note: Derivatization of Methyl 2-(3-hydroxyphenyl)
  • Source: PubMed (National Institutes of Health)
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)

Sources

Application

Experimental procedure for the acylation of 3-amino-4-methoxybenzoic acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Rationale The N-acylation of substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

The N-acylation of substituted anilines is a fundamental transformation in medicinal chemistry, often serving as a critical protection step or a definitive structural modification in the synthesis of active pharmaceutical ingredients (APIs). Specifically, the acylation of 3-amino-4-methoxybenzoic acid to yield 3-acetamido-4-methoxybenzoic acid (or related acyl derivatives) requires careful consideration of chemoselectivity and pH control[1].

As a Senior Application Scientist, I emphasize that this is not merely a mixing of reagents. The presence of both a carboxylic acid and a methoxy group on the aromatic ring significantly alters the nucleophilicity of the amine. The electron-donating methoxy group in the ortho position to the amine increases its nucleophilicity, but steric hindrance must be accounted for. By utilizing acetic anhydride (or an equivalent acyl chloride) under controlled aqueous-basic or strictly anhydrous conditions, we can drive the equilibrium toward the N-acylated product while preventing the formation of mixed anhydrides at the carboxylic acid moiety.

Causality in Experimental Design
  • Reagent Selection: Acetic anhydride is preferred over acetyl chloride for routine N-acetylation because it is less prone to over-acylating the carboxylic acid to form a mixed anhydride, which would complicate the workup.

  • Temperature Control: The reaction is highly exothermic. Dropwise addition at 0–5 °C prevents runaway kinetics and minimizes the hydrolysis of the acylating agent.

  • pH Management: When using aqueous biphasic systems (e.g., Schotten-Baumann conditions), maintaining a pH of 8–9 ensures the amine remains unprotonated (nucleophilic) while neutralizing the generated acetic acid[1].

Mechanistic Pathway

The diagram below illustrates the fundamental electron flow and intermediate formation during the N-acylation process.

Mechanism A 3-amino-4-methoxybenzoic acid (Nucleophile) C Tetrahedral Intermediate (Zwitterionic) A->C Nucleophilic Attack B Acetic Anhydride (Electrophile) B->C D 3-acetamido-4-methoxybenzoic acid + Acetic Acid C->D Elimination & Proton Transfer

Caption: Mechanistic pathway of the N-acylation of 3-amino-4-methoxybenzoic acid.

Materials and Reagents

Reagent / MaterialGrade / PurityFunction in Reaction
3-Amino-4-methoxybenzoic acid≥ 98%Primary starting material (Nucleophile)
Acetic Anhydride≥ 99%, ACS ReagentAcylating agent
Sodium Carbonate ( Na2​CO3​ )10% Aqueous SolutionAcid scavenger / pH buffer
Hydrochloric Acid (HCl)3 N AqueousQuenching and precipitation agent
Acetone or THFAnhydrousCo-solvent for substrate solubility
Deionized WaterType 1 (18.2 MΩ·cm)Aqueous phase / washing

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes observable milestones to ensure the reaction is proceeding as intended.

Phase 1: Preparation and Solubilization
  • Substrate Suspension: In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 1.00 g (approx. 6.0 mmol) of 3-amino-4-methoxybenzoic acid in 15 mL of anhydrous acetone[1].

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

    • Validation Check: The substrate may not fully dissolve; a fine suspension is acceptable and will clear as the reaction progresses.

Phase 2: Acylation and pH Control
  • Reagent Addition: Prepare a solution of the acylating agent (e.g., acetic anhydride, 1.2 equivalents, 7.2 mmol) in 5 mL of acetone. Add this solution dropwise over 15 minutes using an addition funnel.

  • Buffering: Concurrently, add 10% aqueous sodium carbonate solution in small portions to maintain the reaction pH between 8.0 and 9.0[1].

    • Validation Check: The suspension should gradually transition into a clear solution as the N-acylated sodium salt is formed and dissolves in the aqueous/organic mixture.

  • Propagation: Remove the ice bath and allow the reaction mixture to stir at ambient temperature (20–25 °C) for 4 to 12 hours (overnight stirring is standard for complete conversion).

Phase 3: Workup and Isolation
  • Quenching: Cool the reaction mixture back to 5 °C. Slowly add 3 N HCl dropwise until the pH reaches 2.0–3.0[2].

    • Validation Check: A thick white to off-white precipitate of the acylated product will crash out of the solution.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with three 10 mL portions of ice-cold deionized water to remove residual salts and acetic acid.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to constant weight.

Experimental Workflow

Workflow A 1. Suspend Amine (Acetone, 0-5 °C) B 2. Dropwise Addition (Acetic Anhydride) A->B C 3. pH Maintenance (Add 10% Na2CO3, pH 8-9) B->C D 4. Ambient Stirring (4-12 hours) C->D E 5. Acidification (Add 3N HCl, pH 2-3) D->E F 6. Filtration & Washing (Ice-cold H2O) E->F G 7. Vacuum Drying (45 °C, 12h) F->G

Caption: Step-by-step workflow for the N-acylation and isolation process.

Reaction Monitoring and Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters should be monitored.

Analytical MethodExpected Observation / ValuePurpose
TLC (DCM:MeOH 9:1) Rf​ shift from ~0.4 (amine) to ~0.6 (amide)Monitor reaction completion
Melting Point Sharp melting point (typically > 200 °C)Assess bulk purity
FT-IR (KBr pellet) Appearance of amide C=O stretch at ~1650-1680 cm −1 ; loss of primary amine N-H doublet[2]Confirm functional group transformation
1 H-NMR (DMSO- d6​ ) Singlet at ~9.5 ppm (amide N-H); Singlet at ~2.1 ppm (acetyl CH3​ )Structural verification and purity

References

  • Title: New Antimitotic Agents with Activity in Multi-Drug-Resistant Cell Lines and in Vivo Efficacy in Murine Tumor Models Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, Antibacterial and Antioxidant Evaluation of 2-Substituted-4-arylidene-5(4H)-oxazolone Source: Semantic Scholar / ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Acetamido-4-methoxybenzoic Acid

Welcome to the Technical Support Center for the isolation and purification of 3-Acetamido-4-methoxybenzoic acid (CAS: 130017-51-5). This compound is a critical intermediate in pharmaceutical synthesis and serves as a vit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Acetamido-4-methoxybenzoic acid (CAS: 130017-51-5). This compound is a critical intermediate in pharmaceutical synthesis and serves as a vital ligand in structural biology studies, such as those targeting the FabF enzyme in Pseudomonas aeruginosa (1).

Because its synthesis typically involves the acylation of 3-amino-4-methoxybenzoic acid using acetyl chloride or acetic anhydride in the presence of a base (2), crude batches often suffer from unreacted precursors, over-acetylated byproducts, and inorganic salts. This guide provides field-proven, mechanistically grounded workflows to achieve >99% purity.

Purification Decision Matrix

Analyze your crude product via HPLC or TLC before selecting a purification route. Use the decision matrix below to determine the most effective workflow for your specific impurity profile.

PurificationWorkflow Start Crude 3-Acetamido-4-methoxybenzoic acid Analyze Impurity Profiling (HPLC / TLC) Start->Analyze Imp1 High Amine Precursor (Ninhydrin Positive) Analyze->Imp1 Imp2 Non-Acidic Organics (e.g., Anhydrides) Analyze->Imp2 Imp3 High Purity Crude (>95% Target) Analyze->Imp3 Method1 1M HCl Slurry Wash (Protonates Amine) Imp1->Method1 Method2 Acid-Base Extraction (NaHCO3 / HCl) Imp2->Method2 Method3 Hot Recrystallization (EtOH / H2O) Imp3->Method3 Method1->Method3 Proceed to crystallization Method2->Method3 Proceed to crystallization Pure Purified Product (>99% Purity) Method3->Pure Vacuum Dry

Decision matrix for selecting the appropriate purification workflow based on the impurity profile.

Troubleshooting & Methodologies (FAQs)

Q1: My crude product contains significant unreacted 3-amino-4-methoxybenzoic acid. How can I selectively remove it?

Causality: Because both the starting material and the product contain a carboxylic acid moiety, standard acid-base extraction (dissolving in NaHCO₃) will not separate them. However, the free aromatic amine on the precursor is basic, whereas the resulting acetamido group in your product is neutral. Protocol (1M HCl Slurry Wash):

  • Suspend the crude solid in 1M aqueous HCl (10 mL per gram of crude) at room temperature.

  • Stir vigorously for 30–45 minutes. The acidic environment selectively protonates the free amine, converting it into a highly water-soluble hydrochloride salt, while the target acetamido compound remains insoluble.

  • Filter the suspension via a Büchner funnel.

  • Wash the filter cake with cold deionized water until the filtrate reaches a neutral pH. Self-Validation System: Spot the isolated solid on a TLC plate (Eluent: EtOAc/Hexane 1:1 with 1% Acetic Acid). Spray the plate with Ninhydrin stain and heat it. The absence of a pink/purple spot confirms the complete removal of the primary amine precursor.

Q2: What is the most reliable recrystallization solvent system for scaling up this compound?

Causality: 3-Acetamido-4-methoxybenzoic acid exhibits strong intermolecular hydrogen bonding due to both its carboxylic acid and amide functionalities. Pure water is a poor solvent even at boiling temperatures due to the hydrophobic aromatic ring, while pure ethanol dissolves the compound too well, leading to poor recovery yields. A binary system of Ethanol/Water creates an optimal thermal gradient: ethanol disrupts the solute's hydrogen-bonding network at high temperatures, and water forces precipitation as the kinetic energy drops during cooling. Protocol (Hot Recrystallization):

  • Place the crude solid in a round-bottom flask equipped with a reflux condenser. (Note: Perform in a fume hood and wear standard PPE, as the compound is a known skin/eye irritant [3]).

  • Add a minimum volume of hot Ethanol (approx. 5–8 mL per gram) until the solid just dissolves at reflux (78°C).

  • Add hot deionized water dropwise until a slight cloudiness persists (the cloud point).

  • Add 1–2 drops of hot ethanol to clear the solution.

  • Remove from heat and allow to cool slowly to room temperature undisturbed to promote large crystal growth.

  • Cool in an ice bath (0–4°C) for 1 hour.

  • Filter via vacuum, wash with ice-cold 30% aqueous ethanol, and dry under vacuum at 50°C. Self-Validation System: Evaporate a 1 mL aliquot of the mother liquor (filtrate) and analyze the residue via HPLC or NMR. The heavy concentration of impurities in the residue compared to the pure crystals validates the exclusion efficiency of the crystal lattice.

Q3: During recrystallization, my product forms an oil at the bottom of the flask instead of crystallizing ("oiling out"). How do I fix this?

Causality: "Oiling out" occurs when the melting point of the impure solute is depressed below the temperature at which it saturates the solvent. Instead of precipitating as a solid crystal, it separates as a supercooled liquid phase that traps impurities. Protocol (Rescuing an Oiled-Out Batch):

  • Reheat the mixture to reflux until the oil completely redissolves into a homogeneous solution.

  • Add 10–15% more of the "good" solvent (Ethanol) to the flask. This lowers the saturation temperature, ensuring the compound stays in solution until the temperature drops below its melting point.

  • Cool the solution at a drastically reduced rate (e.g., using a warm water bath that cools to room temperature over several hours).

  • Optional: Seed the solution with a few pure crystals of 3-acetamido-4-methoxybenzoic acid when the temperature is just above the cloud point. Self-Validation System: Visual inspection. A successful rescue is validated by the appearance of sharp, distinct needles or plates suspended in the solvent, rather than a viscous globule at the bottom of the flask.

Quantitative Data & Impurity Profiling

Table 1: Solvent Suitability Profile for 3-Acetamido-4-methoxybenzoic Acid

Solvent SystemSolubility at 20°CSolubility at Boiling PointSuitability for Recrystallization
Water Very LowLowPoor (Requires excessively large volumes)
Ethanol (100%) ModerateHighPoor (Results in low recovery yield)
Ethanol / Water LowHighExcellent (Optimal thermal gradient)
Dichloromethane LowModeratePoor (Better suited for liquid-liquid extraction)
Ethyl Acetate LowHighGood (Alternative to aqueous systems)

Table 2: Common Impurities and Targeted Removal Strategies

ImpuritySourceChemical CharacteristicPrimary Removal Strategy
3-Amino-4-methoxybenzoic acid Unreacted starting materialBasic amine, acidic carboxylAcid wash (1M HCl slurry)
Neutral Organics (e.g., Mixed Anhydrides) Over-reaction / Side reactionsNeutral (Lack of acidic proton)Base extraction (Dissolve product in NaHCO₃, filter out neutral solids)
Acetic Acid / Acetyl Chloride Reagent residueHighly water-soluble, volatileAqueous washing, vacuum drying
Triethylamine hydrochloride Catalyst/Base byproductWater-soluble saltAqueous washing

References

  • 8COU: Pa.FabF-C164Q in complex with 3-acetamido-4-methoxybenzoic acid - RCSB PDB. Research Collaboratory for Structural Bioinformatics Protein Data Bank. 1

  • US10246444B2 - 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions. Google Patents. 2

  • Safety Data Sheet: 3-Acetamido-4-methoxybenzoic acid. CymitQuimica. 3

Sources

Optimization

Technical Support Center: Purification and Analysis of 3-Acetamido-4-methoxybenzoic Acid

Introduction: Navigating the Nuances of Purity 3-Acetamido-4-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can impact th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Nuances of Purity

3-Acetamido-4-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols for identifying and removing impurities from 3-Acetamido-4-methoxybenzoic acid. Drawing from established principles of organic chemistry and analytical science, this center is designed to be a trusted resource for ensuring the highest quality of this critical compound.

Part 1: Impurity Profiling - Know Your Enemy

The first step in any purification strategy is to understand the potential impurities that may be present. These can arise from unreacted starting materials, byproducts of the synthesis, or degradation of the target compound.

Question: What are the most likely impurities I will encounter in my sample of 3-Acetamido-4-methoxybenzoic acid?

Answer: Impurities are typically process-related or degradation-related. Based on common synthetic routes, the following impurities are most probable:

  • Starting Materials: The most common synthesis involves the acetylation of 3-Amino-4-methoxybenzoic acid. Therefore, this precursor is a likely impurity if the reaction does not go to completion.

  • Hydrolysis Product: The acetamido group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 3-Amino-4-methoxybenzoic acid.[1][2]

  • Over-acetylation or Side-Reactions: Depending on the reaction conditions, minor byproducts from reactions at other sites on the molecule could occur, although these are generally less common.

  • Residual Solvents: Solvents used in the synthesis or purification steps (e.g., acetic acid, ethanol, ethyl acetate) may be present.

Here is a summary of the most common impurities:

Impurity NameStructureProbable Origin
3-Amino-4-methoxybenzoic acidC₈H₉NO₃Incomplete reaction or hydrolysis
Acetic Anhydride/Acetic AcidC₄H₆O₃ / C₂H₄O₂Excess reagent from acetylation
4-Methoxy-3-nitrobenzoic acidC₈H₇NO₅Precursor to 3-Amino-4-methoxybenzoic acid in some syntheses[2]

Part 2: Analytical Identification - The "See" Before the "Sort"

Accurate identification of impurities is crucial for selecting the appropriate purification method. A multi-technique approach is often necessary for comprehensive characterization.

start Crude Product (3-Acetamido-4-methoxybenzoic acid) tlc Initial Purity Check: Thin-Layer Chromatography (TLC) start->tlc Quick & Inexpensive hplc Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) start->hplc Direct Quantitative Method tlc->hplc If multiple spots or streaking decision Impurity Profile Established? hplc->decision Provides retention times & relative amounts nmr Structural Confirmation: Nuclear Magnetic Resonance (NMR) nmr->decision Identifies structure of impurities ms Molecular Weight Verification: Mass Spectrometry (MS) ms->decision Confirms mass of impurities decision->nmr No, unknown peaks decision->ms No, unknown peaks purify Proceed to Purification Strategy decision->purify Yes

Caption: Workflow for Analytical Identification of Impurities.

Question: How can I use High-Performance Liquid Chromatography (HPLC) to assess the purity of my compound?

Answer: HPLC is a powerful technique for separating and quantifying components in a mixture. For 3-Acetamido-4-methoxybenzoic acid, a reversed-phase HPLC method is typically effective.

  • Why it works: Reversed-phase HPLC separates molecules based on their hydrophobicity. The nonpolar stationary phase (like C18) retains more hydrophobic compounds longer. Your target compound and its likely impurities have different polarities, allowing for their separation.[3][4]

  • Causality in Method Development:

    • Column Choice: A C18 column is a standard starting point for moderately polar aromatic compounds.

    • Mobile Phase: A mixture of a weak acid in water (e.g., 0.1% phosphoric or formic acid) and an organic solvent like acetonitrile or methanol is used. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[3] The organic solvent is the "strong" solvent that elutes the compounds from the column. You would typically run a gradient, starting with a higher percentage of the aqueous phase and increasing the organic phase percentage over time to elute more strongly retained components.

    • Detection: A UV detector is ideal, as the aromatic ring in your compound and potential impurities will absorb UV light. A detection wavelength of around 254 nm is a good starting point.[3]

Protocol: HPLC Analysis
  • Mobile Phase Preparation:

    • Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Phase B: Acetonitrile (HPLC grade).

  • Standard Preparation: Accurately weigh and dissolve ~10 mg of your 3-Acetamido-4-methoxybenzoic acid reference standard in 10 mL of mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions for calibration.[3]

  • Sample Preparation: Prepare your crude sample at the same concentration as the highest standard. Ensure it is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: UV at 254 nm.

    • Gradient: A typical gradient might be 10% B to 90% B over 20 minutes.

  • Analysis: Run your samples. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Question: What should I look for in an NMR spectrum to identify impurities?

Answer: ¹H NMR spectroscopy provides detailed structural information. By comparing the spectrum of your crude product to a reference spectrum of pure 3-Acetamido-4-methoxybenzoic acid, you can identify and often quantify impurities.

  • Reference Peaks for 3-Acetamido-4-methoxybenzoic acid:

    • A singlet for the acetamido methyl protons (~2.2 ppm).

    • A singlet for the methoxy protons (~3.9 ppm).

    • Aromatic protons in the range of 7-8.5 ppm.

    • A broad singlet for the carboxylic acid proton (>10 ppm, position can vary).[5][6]

  • Identifying Impurities:

    • 3-Amino-4-methoxybenzoic acid: You would see the disappearance of the acetamido methyl singlet around 2.2 ppm and the appearance of a broad singlet for the amino (-NH₂) protons. The aromatic proton signals would also shift.[1][7]

    • Acetic Acid: A sharp singlet around 2.1 ppm.

Part 3: Purification Strategies & Troubleshooting

Once impurities have been identified, an appropriate purification strategy can be implemented.

start Impure Product decision1 Are impurities significantly different in solubility? start->decision1 Evaluate recrystallization Recrystallization pure Pure Product recrystallization->pure Successful acid_base Acid-Base Extraction acid_base->pure Successful chromatography Column Chromatography chromatography->pure Successful decision1->recrystallization Yes decision2 Are impurities neutral or basic? decision1->decision2 No decision2->acid_base Yes decision3 Are impurities structurally very similar? decision2->decision3 No decision3->chromatography Yes

Caption: Decision-making workflow for purification strategies.

Recrystallization: The Workhorse of Purification

Question: My product has minor impurities. Is recrystallization a good choice, and how do I select a solvent?

Answer: Yes, recrystallization is an excellent and highly effective method for removing small amounts of impurities from a solid compound.[8][9]

  • The Principle: The technique relies on the difference in solubility of your compound and the impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve your compound well when hot but poorly when cold. Impurities should either be highly soluble in the cold solvent (and stay in solution upon cooling) or insoluble in the hot solvent (and can be filtered out before cooling).[9][10]

  • Solvent Selection:

    • Polarity Matching: 3-Acetamido-4-methoxybenzoic acid is a moderately polar molecule due to the carboxylic acid, amide, and ether groups. Therefore, polar solvents are a good starting point.

    • Testing: Place a small amount of your crude product in several test tubes. Add a few drops of different solvents (e.g., water, ethanol, ethyl acetate, or mixtures) to each. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[11]

    • Common Choices: For benzoic acid derivatives, aqueous ethanol or acetic acid are often good choices. Water itself can be effective, as many benzoic acids are significantly more soluble in hot water than in cold water.[9]

Protocol: Recrystallization of 3-Acetamido-4-methoxybenzoic acid
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 70% ethanol in water). Heat the mixture on a hot plate with stirring until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.[10]

  • Decolorization (Optional): If your solution is colored, it may be due to highly colored, minor impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8][12]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[10]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8][9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. Ensure all solvent is removed, as residual solvent is also an impurity.[8]

Troubleshooting Recrystallization
IssuePotential CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Add more solvent to the hot mixture until the oil dissolves, then proceed with slow cooling.
No Crystals Form Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and try cooling again.
Scratch the inside of the flask with a glass rod at the liquid's surface to provide a nucleation site.[8]
Add a "seed crystal" from a previous pure batch.
Poor Recovery Too much solvent was used; the compound has significant solubility in the cold solvent.Ensure you used the minimum amount of hot solvent. Make sure the solution is thoroughly chilled in an ice bath before filtering.

Frequently Asked Questions (FAQs)

Q1: My final product is slightly yellow. What could be the cause and how do I fix it? A1: A yellow tint often indicates the presence of colored organic impurities, possibly from oxidation or side reactions. The use of activated charcoal during recrystallization is highly effective at adsorbing these colored impurities.[8][12]

Q2: Can I use column chromatography for purification? A2: Yes, column chromatography is a very powerful purification technique, especially if recrystallization is ineffective or if you need to separate compounds with very similar solubility profiles.[13][14] For 3-Acetamido-4-methoxybenzoic acid, silica gel chromatography with a solvent system like ethyl acetate/hexanes with a small amount of acetic acid would likely be effective. The acetic acid helps to prevent "tailing" of the acidic compound on the silica gel.

Q3: How do I remove unreacted 3-Amino-4-methoxybenzoic acid? A3: Both recrystallization and column chromatography should be effective at separating the starting material from the product due to the difference in polarity (the product is less polar than the amino-acid starting material). An acid-base extraction could also be explored, but the pKa values of the two compounds might be too similar for a clean separation with this method alone.

Q4: What is the best way to confirm the purity of my final product? A4: A combination of techniques provides the most confidence. HPLC is excellent for quantitative assessment of purity (e.g., >99.5%). A melting point determination is a classic, effective method; a sharp melting point range close to the literature value indicates high purity. Finally, an NMR spectrum that is clean and matches the expected structure confirms the identity and absence of significant impurities.

References

  • Recrystallization1. (n.d.).
  • ChemicalBook. (n.d.). 3-ACETAMIDOBENZOIC ACID(587-48-4) 1H NMR spectrum.
  • Benchchem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
  • Supporting Information - CDC Stacks. (n.d.).
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry.
  • Benchchem. (n.d.). Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide.
  • PubChem. (n.d.). 3-Amino-4-methoxybenzoic acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Methoxybenzoic Acid.
  • Recrystallization of Benzoic Acid. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid.
  • ChemicalBook. (2026, January 13). 3-Amino-4-methoxybenzoic acid Chemical Properties,Uses,Production.
  • recrystallization.pdf. (n.d.).
  • PubMed. (1984). Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography.
  • FAMU. (2016, September 27). Lab Report Recrystallization.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • Organic Syntheses Procedure. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supplementary data for.
  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.).
  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum.
  • SpectraBase. (n.d.). 3-Amino-4-methoxybenzoic acid - Optional[1H NMR] - Chemical Shifts.
  • ChemicalBook. (2024, June 17). 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications.
  • MDPI. (n.d.). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation.
  • Sigma-Aldrich. (n.d.). 4-Methoxybenzoic acid ReagentPlus , 99 p-Anisic acid.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 3-Acetamido-4-methoxybenzoic Acid and Its Derivatives

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Acetamido-4-methoxybenzoic acid and its derivatives. This guide is structured to provide yo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Acetamido-4-methoxybenzoic acid and its derivatives. This guide is structured to provide you with not only solutions to common experimental challenges but also the underlying scientific principles to empower your decision-making process. Our goal is to ensure the integrity and reproducibility of your research through a deep understanding of the stability of these molecules.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common initial questions regarding the stability of 3-Acetamido-4-methoxybenzoic acid and its derivatives.

Q1: What are the primary functional groups on 3-Acetamido-4-methoxybenzoic acid that are susceptible to degradation?

A1: The molecule possesses three key functional groups that can be prone to degradation under specific conditions: the acetamido group , the carboxylic acid , and the methoxy group on the aromatic ring. The acetamido group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield 3-amino-4-methoxybenzoic acid. The carboxylic acid can undergo esterification in the presence of alcohols or decarboxylation at elevated temperatures. The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).

Q2: I am observing a new peak in my HPLC analysis during a stability study of a formulation containing an ester derivative of 3-Acetamido-4-methoxybenzoic acid. What is the likely cause?

A2: The most probable cause is the hydrolysis of the ester back to the parent carboxylic acid, 3-Acetamido-4-methoxybenzoic acid. This is a common issue, especially if the formulation has a pH that is not neutral or if it is an aqueous-based formulation. To confirm this, you should run a co-injection with a standard of 3-Acetamido-4-methoxybenzoic acid. If the new peak co-elutes, it confirms its identity. Another possibility, though less common under typical formulation conditions, is the hydrolysis of the acetamido group.

Q3: Can the aromatic ring of 3-Acetamido-4-methoxybenzoic acid derivatives undergo oxidation?

A3: Yes, the aromatic ring, activated by the electron-donating methoxy and acetamido groups, can be susceptible to oxidation. This is particularly relevant if your formulation contains excipients that could generate peroxides or if it is exposed to light and oxygen. The presence of transition metal ions can also catalyze oxidative degradation. You might observe the formation of colored degradants if significant oxidation occurs.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to troubleshooting specific problems you might encounter during your experiments.

Issue 1: Poor Aqueous Solubility and Precipitation of Derivatives
  • Symptom: Your derivative, particularly a neutral ester or amide, is precipitating out of your aqueous formulation during storage.

  • Underlying Cause: The derivatives of 3-Acetamido-4-methoxybenzoic acid are often more lipophilic than the parent compound, leading to lower aqueous solubility.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor aqueous solubility.

Issue 2: Unexpected Color Change in the Formulation
  • Symptom: Your liquid or semi-solid formulation develops a yellow or brownish tint over time, especially when exposed to light.

  • Underlying Cause: This is often indicative of oxidative degradation or photodecomposition. The electron-rich aromatic ring is susceptible to these degradation pathways.

  • Troubleshooting Steps:

    • Headspace Analysis: Analyze the headspace of your container for the presence of oxygen. If possible, consider purging the headspace with an inert gas like nitrogen or argon during manufacturing.

    • Excipient Review: Check your excipient list for any components known to contain peroxide impurities (e.g., some grades of polyethylene glycol).

    • Antioxidant Addition: Consider the inclusion of antioxidants. The choice of antioxidant will depend on your formulation's properties (aqueous vs. lipid-based).

      • Aqueous Systems: Ascorbic acid, sodium metabisulfite.

      • Lipid Systems: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA).

    • Chelating Agents: If metal-ion catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

    • Photostability Testing: Conduct a controlled photostability study according to ICH Q1B guidelines. If the formulation is found to be light-sensitive, use amber or opaque packaging.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to stability assessment.

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the drug substance to identify the likely degradation products and to establish a stability-indicating analytical method.

Materials:

  • 3-Acetamido-4-methoxybenzoic acid derivative

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the derivative in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the derivative in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the derivative in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid derivative in an oven at 70°C for 48 hours.

  • Photodegradation: Expose the derivative (in solid and solution form) to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: For each condition, take samples at appropriate time points (e.g., 0, 4, 8, 24 hours). If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable HPLC method to separate the parent compound from any degradation products.

Data Interpretation:

  • Compare the chromatograms from the stressed samples to that of an unstressed control.

  • The goal is to achieve 5-20% degradation of the parent compound.

  • The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.

Protocol 2: pH-Rate Profile to Determine Optimal pH for Stability

This protocol helps to determine the pH at which the derivative is most stable in an aqueous environment.

Materials:

  • 3-Acetamido-4-methoxybenzoic acid derivative

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10)

  • HPLC system

  • Temperature-controlled water bath

Procedure:

  • Prepare solutions of the derivative in each of the different pH buffers.

  • Place the solutions in a temperature-controlled bath (e.g., 50°C) to accelerate degradation.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analyze the concentration of the remaining parent compound in each aliquot using a validated HPLC method.

  • For each pH, plot the natural logarithm of the concentration versus time. If the reaction is first-order, the plot will be linear. The slope of this line is the observed degradation rate constant (k_obs).

  • Plot the logarithm of k_obs versus pH. This is the pH-rate profile.

Data Interpretation:

  • The pH at which the log(k_obs) is at a minimum is the pH of maximum stability. This information is crucial for formulating liquid dosage forms.

Caption: Workflow for generating a pH-rate profile.

Section 4: Data Presentation

Table 1: Hypothetical Excipient Compatibility Study for an Ester Derivative of 3-Acetamido-4-methoxybenzoic Acid

ExcipientRatio (Drug:Excipient)Initial Purity (%)Purity after 4 weeks at 40°C/75% RH (%)Observations
Microcrystalline Cellulose1:199.899.7Compatible
Lactose Monohydrate1:199.898.5Slight browning, potential Maillard reaction
Magnesium Stearate1:0.0299.899.6Compatible
Croscarmellose Sodium1:0.199.899.7Compatible
Polyethylene Glycol 4001:199.897.2Significant degradation, peroxide impurities suspected

Section 5: References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125. [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of 3-Acetamido-4-methoxybenzoic Acid

Welcome to the Technical Support Center for the synthesis of 3-Acetamido-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Acetamido-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to anticipate and overcome challenges during your synthesis campaigns.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of 3-Acetamido-4-methoxybenzoic acid.

Q1: What is the most common laboratory-scale route for the synthesis of 3-Acetamido-4-methoxybenzoic acid?

The most prevalent laboratory synthesis involves the acetylation of 3-amino-4-methoxybenzoic acid using an acetylating agent like acetic anhydride or acetyl chloride. This reaction is typically carried out in a suitable solvent, often with a base to neutralize the acid byproduct.

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

The key reagents of concern are the acetylating agents (acetic anhydride or acetyl chloride) and the starting material, 3-amino-4-methoxybenzoic acid.

  • Acetic Anhydride and Acetyl Chloride: Both are corrosive and lachrymatory. They react exothermically with water and other nucleophiles. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.

  • 3-Amino-4-methoxybenzoic acid: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Inhalation of dust and direct contact with skin and eyes should be avoided.

Q3: How can I monitor the progress of the acetylation reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) can be used to separate the starting material from the product. The disappearance of the starting amine spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: My final product is not a pure white solid. What are the likely impurities?

Discoloration often indicates the presence of process-related impurities or degradation products. Common impurities can include unreacted 3-amino-4-methoxybenzoic acid, di-acetylated products (though less common for this specific substrate), and colored byproducts from oxidation or side reactions.

II. Troubleshooting Guide: From Laboratory to Scale-Up

This guide addresses specific challenges you may encounter during the scale-up synthesis of 3-Acetamido-4-methoxybenzoic acid, organized by the stage of the process.

A. The Acetylation Reaction

The acetylation of 3-amino-4-methoxybenzoic acid is an exothermic reaction that requires careful control, especially at a larger scale.

Problem 1: The reaction is showing a significant exotherm, leading to temperature control issues.

  • Causality: Acetylation of amines is an exothermic process. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[2][3] A rapid addition of the acetylating agent can lead to a rapid increase in temperature, potentially causing side reactions or a thermal runaway.[4][5]

  • Solution:

    • Controlled Addition: Add the acetylating agent (acetic anhydride or acetyl chloride) subsurface in a controlled, slow manner. This is the most critical parameter for managing the exotherm.

    • Adequate Cooling: Ensure your reactor's cooling system is sufficient for the scale and the heat of reaction. Pre-chilling the reaction mixture before adding the acetylating agent can provide an initial heat sink.

    • Dilution: Conducting the reaction at a lower concentration can help to manage the exotherm by increasing the thermal mass of the system.

    • Process Safety Studies: For significant scale-up, it is highly recommended to perform reaction calorimetry studies (e.g., Differential Scanning Calorimetry - DSC) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR) to assess the risk of a thermal runaway.

Problem 2: The reaction is sluggish or incomplete, resulting in low yield.

  • Causality: The nucleophilicity of the amino group in 3-amino-4-methoxybenzoic acid is influenced by the other substituents on the aromatic ring. While the methoxy group is activating, the carboxylic acid group is deactivating. Inadequate activation of the acetylating agent or suboptimal reaction conditions can lead to incomplete conversion.

  • Solution:

    • Catalysis: The use of a catalytic amount of a strong acid, such as sulfuric acid, can sometimes accelerate the reaction with acetic anhydride. However, this must be carefully controlled to avoid side reactions.

    • Base Stoichiometry: If using a base to scavenge the acid byproduct (like HCl from acetyl chloride), ensure at least a stoichiometric amount is used. For solid bases, ensure adequate mixing to facilitate the reaction.

    • Temperature Optimization: While managing the exotherm is crucial, a very low reaction temperature may slow the reaction rate. A controlled temperature in the range of 20-50°C is often a good starting point for optimization.

    • Solvent Choice: The choice of solvent can impact the solubility of the starting materials and the reaction rate. Aprotic solvents are generally preferred.

Problem 3: Formation of significant impurities during the reaction.

  • Causality: Side reactions can occur, especially under harsh conditions (e.g., high temperatures). A common process-related impurity in similar syntheses is the incomplete acetylation of the starting material.[6]

  • Solution:

    • Temperature Control: As mentioned, strict temperature control is paramount to minimize the formation of degradation products and colored impurities.

    • Stoichiometry of Acetylating Agent: While a slight excess of the acetylating agent is often used to drive the reaction to completion, a large excess can lead to side reactions and complicate the work-up.

    • Work-up Procedure: Quenching the reaction appropriately is important. This is often done by adding water or an aqueous base to hydrolyze any remaining acetic anhydride and to neutralize acidic byproducts.

B. Product Isolation and Purification

The physical properties of 3-Acetamido-4-methoxybenzoic acid, particularly its crystalline nature, are critical for achieving high purity and ease of handling on a larger scale.

Problem 4: The product "oils out" instead of crystallizing during the work-up.

  • Causality: "Oiling out" occurs when a compound separates from the solution as a liquid phase instead of a solid. This can happen if the solution is too concentrated, if it is cooled too quickly, or if the melting point of the compound is below the temperature of the solution.[7] Impurities can also suppress the crystallization process.

  • Solution:

    • Slower Cooling: Allow the reaction mixture or crystallization solution to cool slowly to ambient temperature before further cooling in an ice bath. This allows for controlled nucleation and crystal growth.

    • Solvent System: Ensure you are using an appropriate solvent system for crystallization. For benzoic acid derivatives, mixtures of water with a miscible organic solvent like ethanol or isopropanol are often effective.

    • Seeding: Adding a small amount of pure, crystalline product (a seed crystal) to the supersaturated solution can induce crystallization.[8]

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and promote crystallization.[8]

Problem 5: The isolated product has a low purity and contains colored impurities.

  • Causality: Colored impurities are often large, conjugated molecules formed from side reactions. These can become trapped in the crystal lattice of the desired product during a rapid crystallization.

  • Solution:

    • Recrystallization: This is the most effective method for purifying the crude product. Dissolve the product in a minimal amount of a suitable hot solvent, and then allow it to cool slowly. The desired compound should crystallize out, leaving the impurities in the mother liquor.[9][10]

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help to adsorb colored impurities.[9] The carbon is then removed by hot filtration before allowing the solution to cool.

    • Washing: After filtration, washing the filter cake with a small amount of cold, fresh solvent can help to remove residual mother liquor containing dissolved impurities.

Problem 6: Filtration of the product is slow, and the filter cake is difficult to handle.

  • Causality: The particle size and morphology of the crystals significantly impact filtration performance. Small, needle-like crystals can pack tightly and impede the flow of the mother liquor. On a large scale, inefficient filtration can be a major bottleneck.

  • Solution:

    • Control Crystal Growth: As mentioned, slow cooling during crystallization promotes the formation of larger, more uniform crystals, which are easier to filter.

    • Agitation: Gentle agitation during crystallization can help to prevent the formation of large agglomerates and promote the growth of individual crystals.

    • Filtration Equipment: For scale-up, it is important to select the appropriate filtration equipment, such as a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single, contained unit.[11]

    • Washing Strategy: A well-designed washing strategy, which may include displacement washing and reslurrying, can improve the removal of impurities and the final product's quality.

III. Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of 3-Acetamido-4-methoxybenzoic acid

This protocol provides a general procedure for the laboratory-scale synthesis.

Materials:

  • 3-Amino-4-methoxybenzoic acid

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Water

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Filtration equipment (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-methoxybenzoic acid (1 equivalent).

  • Add glacial acetic acid to dissolve the starting material.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Dry the product, preferably in a vacuum oven at a moderate temperature.

  • Recrystallize the crude product from an ethanol/water mixture for further purification if necessary.

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for assessing the purity of 3-Acetamido-4-methoxybenzoic acid.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and water with 0.1% phosphoric acid (isocratic or gradient)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Procedure:

  • Prepare a standard solution of 3-Acetamido-4-methoxybenzoic acid of known concentration in the mobile phase.

  • Prepare a sample solution of your synthesized product in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the purity of your sample by comparing the peak areas.

IV. Visualizing the Process

Reaction Pathway

3-Amino-4-methoxybenzoic acid 3-Amino-4-methoxybenzoic acid 3-Acetamido-4-methoxybenzoic acid 3-Acetamido-4-methoxybenzoic acid 3-Amino-4-methoxybenzoic acid->3-Acetamido-4-methoxybenzoic acid Acetic Anhydride

Caption: Synthesis of 3-Acetamido-4-methoxybenzoic acid.

Troubleshooting Workflow for Low Yield

Caption: Decision tree for troubleshooting low yield.

V. References

  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents.

  • University of Missouri-St. Louis. Recrystallization of Benzoic Acid.

  • Patsnap Eureka. (2026, March 28). Optimizing Heat Transfer during Acetylation Reactions.

  • PubChem. 3-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information.

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.

  • Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach.

  • Columbia University. The Recrystallization of Benzoic Acid.

  • Alfa Chemistry. Recrystallization of Benzoic Acid.

  • BenchChem. (2025). Technical Support Center: N-Acylation of Hindered Anilines.

  • ACS Publications. (2022, December 6). Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling.

  • Eaton. Filtration of active pharmaceutical ingredients (APIs).

  • Google Patents. (2022). Devices and methods for the integrated filtration, drying, and mechanical processing of active pharmaceutical ingredients.

  • BenchChem. (2025). Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis.

  • ResearchGate. (2015, July 8). How can I prepare 3-amino-4-methoxy acetanilide?

  • ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.

  • BenchChem. (2025). The Genesis of Impurities in Diatrizoic Acid: A Technical Guide.

Sources

Troubleshooting

Technical Support Center: 3-Acetamido-4-methoxybenzoic Acid Storage &amp; Stability

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that the integrity of your experimental data is only as robust as the integrity of your reagents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that the integrity of your experimental data is only as robust as the integrity of your reagents. 3-Acetamido-4-methoxybenzoic acid (CAS: 130017-51-5) is a valuable building block in organic synthesis and pharmaceutical research. However, its specific functional groups—an acetamido group, a methoxy group, and a carboxylic acid—make it susceptible to environmental degradation if not handled with rigorous care.

This guide moves beyond basic storage instructions. We will explore the mechanistic causality behind compound degradation, provide a self-validating standard operating procedure (SOP) for long-term storage, and address the most common troubleshooting questions from the field.

The Mechanisms of Degradation (The "Why")

To prevent degradation, we must first understand the chemical vulnerabilities of 3-Acetamido-4-methoxybenzoic acid. The compound is generally stable under recommended conditions, but it is highly sensitive to moisture and strong oxidizing agents[1].

  • Amide Hydrolysis (Primary Risk): The acetamido group (-NHCOCH3) is the most labile site on the molecule. In the presence of atmospheric moisture (especially when catalyzed by trace acids, bases, or heat), the amide bond undergoes hydrolysis. This cleavage yields 3-amino-4-methoxybenzoic acid and acetic acid[2].

  • Oxidative Degradation (Secondary Risk): The electron-donating nature of the methoxy and acetamido groups increases the electron density of the aromatic ring, making it susceptible to electrophilic attack or oxidation by strong oxidizing agents (e.g., peroxides, ambient oxygen over prolonged periods)[1].

DegradationMechanisms Compound 3-Acetamido-4-methoxybenzoic acid (Intact API) Hydrolysis Amide Hydrolysis (Primary Pathway) Compound->Hydrolysis Oxidation Oxidative Degradation (Secondary Pathway) Compound->Oxidation Moisture Moisture (H2O) & Heat Moisture->Hydrolysis Catalyzes Oxidants Strong Oxidizing Agents (O2, Peroxides) Oxidants->Oxidation Induces Prod1 3-Amino-4-methoxybenzoic acid + Acetic Acid Hydrolysis->Prod1 Yields Prod2 Oxidized Byproducts (e.g., N-oxides) Oxidation->Prod2 Yields

Mechanistic degradation pathways of 3-Acetamido-4-methoxybenzoic acid highlighting hydrolysis.

Troubleshooting Guide & FAQs

Q: Why is my 3-Acetamido-4-methoxybenzoic acid degrading despite being in a sealed vial? A: Standard plastic vials or loosely capped glass vials are permeable to atmospheric moisture and oxygen over time. If the compound was opened in a humid laboratory environment, moisture was trapped inside the headspace before sealing. This trapped moisture initiates slow, continuous amide hydrolysis. Causality & Solution: Always handle and aliquot the lyophilized powder in a controlled, low-humidity environment (e.g., a desiccator or glove box). Purge the headspace with an inert gas to displace trapped moisture and oxygen before sealing.

Q: Is it safe to store 3-Acetamido-4-methoxybenzoic acid in solution (e.g., DMSO or Methanol)? A: Long-term storage in solution is highly discouraged. Storing the compound in protic solvents (like methanol or water) accelerates solvolysis and hydrolysis of the acetamido group. Even in anhydrous DMSO, the compound will degrade over time due to the hygroscopic nature of DMSO, which aggressively pulls moisture from the air every time the vial is opened. Causality & Solution: Keep the compound in its solid, lyophilized state for as long as possible. If a stock solution must be made, use anhydrous, septum-sealed DMSO, aliquot into single-use volumes, and store at -80°C. Strictly avoid freeze-thaw cycles, as temperature fluctuations cause condensation that introduces water directly into the solvent.

Q: How do I verify the integrity of my stored compound before a critical experiment? A: Relying on visual inspection (e.g., checking for a color change) is scientifically insufficient, as early-stage hydrolysis products are often colorless powders. Causality & Solution: You must establish a self-validating system. Before using a batch that has been stored for >6 months, run a rapid High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) check. Look specifically for the appearance of a peak corresponding to 3-amino-4-methoxybenzoic acid (the primary hydrolysis product). A purity drop below 95% indicates that the batch should be discarded or recrystallized.

Standard Operating Procedure (SOP): Aliquoting & Long-Term Storage

To ensure absolute trustworthiness in your experimental workflows, follow this self-validating SOP for receiving and storing 3-Acetamido-4-methoxybenzoic acid.

Step-by-Step Methodology:

  • Temperature Equilibration: Upon receiving the lyophilized powder (often shipped on ice), place the sealed container in a desiccator and allow it to equilibrate to room temperature for at least 2 hours before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, instantly initiating the hydrolysis pathway.

  • Aliquoting: Inside a glove box or a highly controlled dry environment (Relative Humidity < 10%), weigh the compound into single-use amber glass vials. Causality: Amber glass prevents potential photodegradation. Single-use aliquots eliminate the need for repeated opening of a master vial, thereby preventing cumulative moisture exposure.

  • Inert Gas Purging: Gently blow a steady stream of dry Argon into the headspace of each vial for 5-10 seconds. Causality: Displacing oxygen and moisture prevents oxidative degradation and hydrolysis. Argon is heavier than air and is vastly superior to Nitrogen for blanketing solid powders.

  • Sealing: Cap the vials tightly using PTFE-lined screw caps and wrap the exterior seal tightly with Parafilm. Causality: PTFE provides a chemically inert, highly impermeable barrier to moisture, unlike standard rubber or silicone septa which degrade and become porous over time.

  • Storage: Store the sealed vials in a dark, temperature-controlled environment at -20°C for long-term preservation.

StorageWorkflow Step1 1. Temperature Equilibration (Desiccator, RT) Step2 2. Aliquot into Amber Vials (RH < 10%) Step1->Step2 Step3 3. Purge Headspace (Dry Argon) Step2->Step3 Step4 4. Seal Vials (PTFE-lined caps + Parafilm) Step3->Step4 Step5 5. Long-Term Storage (-20°C, Dark) Step4->Step5 QC Pre-Use QC Check (HPLC/LC-MS >95% Purity) Step5->QC Before Experiment

Self-validating SOP for the aliquoting and long-term storage of the compound.

Quantitative Data Summaries: Storage Conditions vs. Stability

The table below summarizes the expected stability of 3-Acetamido-4-methoxybenzoic acid across various storage conditions, highlighting the critical variables that drive degradation.

Storage ConditionSolvent StateTemperatureAtmosphereExpected StabilityPrimary Degradation Risk
Solid (Lyophilized) None-20°CArgon (Dry)> 2 Years Negligible
Solid (Lyophilized) None4°CAmbient Air6 - 12 MonthsSlow Hydrolysis (Moisture permeation)
Solid (Lyophilized) None25°CAmbient Air< 6 MonthsAccelerated Hydrolysis & Oxidation
Solution (Stock) Anhydrous DMSO-80°CArgon (Dry)3 - 6 MonthsFreeze-Thaw Condensation
Solution (Stock) Methanol / Water4°CAmbient Air< 1 WeekRapid Solvolysis / Hydrolysis

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 3-Acetamido-4-methoxybenzoic Acid Analogs as Novel PaFabF Inhibitors

Executive Summary & Target Rationale The rising threat of multidrug-resistant Pseudomonas aeruginosa necessitates the exploitation of uncharacterized antibacterial targets. The Fatty Acid Synthesis II (FAS-II) pathway is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

The rising threat of multidrug-resistant Pseudomonas aeruginosa necessitates the exploitation of uncharacterized antibacterial targets. The Fatty Acid Synthesis II (FAS-II) pathway is a prime candidate, with the elongation enzyme FabF (3-oxoacyl-[acyl-carrier-protein] synthase 2) serving as a critical rate-limiting node ()[1].

Historically, discovering potent synthetic inhibitors for FabF has been hindered by the enzyme's dynamic conformational states. The malonyl-CoA binding pocket—the primary target site for competitive inhibition—is not fully formed in the apo-enzyme. It only opens after the acyl-ACP substrate transfers its acyl chain to the catalytic cysteine (Cys164 in P. aeruginosa), forming an acyl-enzyme intermediate ()[2].

To bypass this hurdle, researchers utilize an intermediate-mimicking variant, PaFabF-C164Q , where glutamine structurally mimics the acylated cysteine, locking the enzyme in a state receptive to malonyl-pocket binders[1][3]. Crystallographic fragment screening against this variant successfully identified 3-acetamido-4-methoxybenzoic acid (PDB: ) as a promising molecular anchor for hit expansion[4][5].

Mechanistic Pathway

Pathway Acyl Acyl-ACP FabF PaFabF (Apo) Catalytic Cys164 Acyl->FabF Acyl transfer Intermediate Acyl-Enzyme Intermediate (Mimicked by C164Q) FabF->Intermediate Product β-Ketoacyl-ACP (Elongated Chain) Intermediate->Product Malonyl Malonyl-ACP Malonyl->Intermediate Claisen Condensation Inhibitor 3-Acetamido-4-methoxybenzoic acid & Analogs Inhibitor->Intermediate Competitive Binding (Malonyl Pocket)

Figure 1: Mechanism of PaFabF inhibition by 3-acetamido-4-methoxybenzoic acid analogs.

Comparative Performance of Analogs

Following the identification of the 3-acetamido-4-methoxybenzoic acid fragment, a rigorous hit expansion campaign explored over 90 commercially available and make-on-demand analogs ()[3][4]. The optimization strategy focused on:

  • Methoxy Group Substitution : Enhancing lipophilic contacts within the hydrophobic sub-pockets of the malonyl binding site.

  • Acetamido Linker Modification : Rigidifying the linker to reduce entropic penalties upon binding, while maintaining critical hydrogen bonds with the protein backbone.

  • Carboxylic Acid Bioisosteres : Replacing the benzoate moiety to improve membrane permeability while retaining the vital electrostatic interaction with the catalytic triad.

Through manual structure-based design, the binding affinity was successfully optimized from a weak fragment hit to a 65 μM lead compound[3][4].

Table 1: Comparative Biological Activity & Structural Metrics of PaFabF Inhibitors
Compound / AnalogModification StrategyBinding Affinity ( KD​ )Ligand Efficiency (LE)PDB Structure
3-Acetamido-4-methoxybenzoic acid Initial Fragment Hit (Core Scaffold)> 1000 μM~0.25[4]
Intermediate Analog (e.g., Z1730522163)Methoxy extension & linker rigidification~300 μM0.28[6]
Optimized Lead Manual structure-based design (Optimized H-bond network)65 μM >0.30 N/A (Reported in Lit.)[4]

Experimental Methodologies & Self-Validating Protocols

To ensure high-fidelity data, the evaluation of these analogs relies on an orthogonal validation workflow combining biophysical affinity measurements and structural biology[1].

Workflow Screening Crystallographic Fragment Screening (PaFabF-C164Q) Hit Hit Identification (3-Acetamido-4-methoxybenzoic acid) Screening->Hit Design Structure-Based Analog Design (>90 analogs explored) Hit->Design Synthesis Make-on-Demand Synthesis Design->Synthesis Validation Biophysical Validation (BLI Affinity & X-ray Crystallography) Synthesis->Validation Validation->Design Iterative Optimization

Figure 2: Iterative structure-based hit expansion workflow for PaFabF inhibitors.

Protocol 1: Recombinant Expression and Purification of PaFabF-C164Q

Causality Check: The C164Q mutation is strictly required to lock the enzyme in the intermediate state; wild-type apo-FabF will yield false negatives in fragment screening because the malonyl pocket is closed[2].

  • Expression : Transform E. coli Rosetta (DE3) pLysS cells with a pET-28a(+) vector containing the PaFabF-C164Q gene with an N-terminal His-tag and TEV cleavage site. Induce with 0.5 mM IPTG at 18°C for 16 hours.

  • Affinity Chromatography : Lyse cells and load the clarified lysate onto a Ni-NTA column. Wash with 30 mM imidazole to remove non-specific binders, and elute with 300 mM imidazole.

  • TEV Cleavage (Quality Control) : Incubate the eluate with TEV protease (1:20 w/w) during overnight dialysis to remove the His-tag.

    • Self-Validation: Run an SDS-PAGE gel; the cleaved protein must show a distinct downward shift. The removal of the flexible His-tag is critical to prevent interference with crystal lattice formation.

  • Size Exclusion Chromatography (SEC) : Polish the protein using a Superdex 200 column. Collect only the monodisperse dimeric peak to ensure conformational homogeneity for crystallography.

Protocol 2: Bio-Layer Interferometry (BLI) for Affinity ( KD​ ) Determination

Causality Check: BLI is prioritized over Surface Plasmon Resonance (SPR) for these analogs because fragment libraries require high DMSO concentrations (up to 5%) for solubility. BLI fluidics are less sensitive to the bulk refractive index artifacts caused by DMSO[1].

  • Sensor Functionalization : Biotinylate PaFabF-C164Q using NHS-PEG4-Biotin (1:1 molar ratio to prevent over-labeling and active site occlusion). Immobilize onto Super Streptavidin (SSA) biosensors.

  • Baseline Stabilization : Equilibrate sensors in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO, 0.05% Tween-20).

    • Self-Validation: A drifting baseline indicates unstable immobilization; proceed only if drift is < 0.01 nm/min.

  • Analyte Association/Dissociation : Titrate 3-acetamido-4-methoxybenzoic acid analogs (ranging from 10 μM to 1000 μM) for 60 seconds of association, followed by 60 seconds of dissociation in a blank buffer.

  • Data Fitting : Due to the fast on/off rates typical of low-molecular-weight fragments, use steady-state response analysis rather than kinetic fitting to calculate the KD​ .

Protocol 3: Co-Crystallization and Structure Determination

Causality Check: High-resolution structural data is the only definitive way to confirm that the analog occupies the malonyl-binding site and to guide the next iteration of chemical synthesis[4].

  • Complex Formation : Incubate 10 mg/mL PaFabF-C164Q with 5 mM of the analog for 2 hours on ice.

  • Vapor Diffusion : Set up hanging-drop vapor diffusion plates using a reservoir solution of 0.1 M HEPES pH 7.5, 10-20% PEG 8000.

  • Cryoprotection & Diffraction : Harvest crystals, briefly soak in reservoir solution supplemented with 20% glycerol, and flash-freeze in liquid nitrogen.

  • Resolution Assessment : Collect X-ray diffraction data.

    • Self-Validation: The structure of the core 3-acetamido-4-methoxybenzoic acid complex (PDB: 8COU) was resolved to 1.68 Å, providing unambiguous electron density for the ligand and surrounding water networks, confirming the validity of the crystallization conditions[4][5].

Conclusion

The optimization of 3-acetamido-4-methoxybenzoic acid demonstrates the power of intermediate-state mimicking in structure-based drug design. By iteratively refining the fragment based on high-resolution co-crystal structures, researchers successfully improved binding affinity to 65 μM[3][4]. This comparative guide establishes a robust, self-validating framework for developing the next generation of FAS-II pathway antibiotics.

References

  • Georgiou, C., Espeland, L. O., Bukya, H., Yadrykhins'ky, V., Haug, B. E., Mainkar, P. S., & Brenk, R. (2025). "Towards new antibiotics: P. aeruginosa FabF ligands discovered by crystallographic fragment screening followed by hit expansion." European Journal of Medicinal Chemistry, 291: 117563. URL:[Link]

  • Espeland, L. O., Georgiou, C., Klein, R., Bhukya, H., Haug, B. E., Underhaug, J., Mainkar, P. S., & Brenk, R. (2021). "An Experimental Toolbox for Structure-Based Hit Discovery for P. aeruginosa FabF, a Promising Target for Antibiotics." ChemMedChem, 16(17): 2715-2726. URL:[Link]

  • Yadrykhins'ky, V., Georgiou, C., & Brenk, R. (2021). "Crystal structure of Pseudomonas aeruginosa FabB C161A, a template for structure-based design for new antibiotics." F1000Research, 10: 1102. URL:[Link]

  • RCSB Protein Data Bank. (2024). "8COU: Pa.FabF-C164Q in complex with 3-acetamido-4-methoxybenzoic acid." URL: [Link]

  • RCSB Protein Data Bank. (2023). "5SOD: Crystal Structure of Pseudomonas Aeruginosa FabF-C164Q mutant protein in complex with Z1730522163." URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 3-Acetamido-4-methoxybenzoic Acid Derivatives: A Comparative Guide to FabF Inhibitor Development

The rise of multidrug-resistant Pseudomonas aeruginosa necessitates the discovery of novel antibacterial targets. The fatty acid synthesis II (FAS II) pathway is essential for bacterial survival, with the elongation enzy...

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Author: BenchChem Technical Support Team. Date: April 2026

The rise of multidrug-resistant Pseudomonas aeruginosa necessitates the discovery of novel antibacterial targets. The fatty acid synthesis II (FAS II) pathway is essential for bacterial survival, with the elongation enzyme FabF (3-oxoacyl-[acyl-carrier-protein] synthase 2) serving as a critical, rate-limiting bottleneck[1]. Despite its potential, traditional FabF inhibitors are predominantly complex natural products that suffer from poor pharmacological profiles and synthetic intractability.

Recent advances in crystallographic fragment screening have identified 3-acetamido-4-methoxybenzoic acid (PDB ID: 8COU) as a highly ligand-efficient starting point[2]. This guide provides a comprehensive comparative analysis of its derivatives, detailing the SAR trajectory that optimized this fragment into a 65 µM lead compound, and outlines the self-validating experimental protocols required for robust structure-based drug design[3].

Target Biology & The Mechanistic Rationale for PaFabF C164Q

To successfully target FabF, researchers must overcome its dynamic catalytic cycle. During elongation, FabF forms a transient acyl-enzyme intermediate at the active site cysteine (Cys164 in P. aeruginosa). Screening against the wild-type apo-enzyme often fails to identify molecules that bind the malonyl-CoA pocket because this site is fully formed only when the acyl chain is covalently attached.

FAS_II A Acetyl-CoA + Malonyl-CoA B FabH (Initiation) A->B Condensation C Acyl-ACP B->C Reduction cycle D FabF (Target) (Elongation) C->D Rate-limiting step E Long-chain Fatty Acids (Cell Wall Synthesis) D->E Iterative elongation

Role of FabF in the bacterial FAS II elongation cycle.

Causality in Target Engineering: To solve this dynamic instability, researchers engineered the PaFabF C164Q mutant[1]. The glutamine residue structurally and electronically mimics the acyl-enzyme intermediate state. This locks the enzyme into a receptive conformation, opening the malonyl-binding pocket for fragment screening without requiring an unstable, covalently bound lipid chain[4].

Comparative Analysis: Fragment-Derived Leads vs. Natural Products

When evaluating FabF inhibitors, drug development professionals must weigh binding affinity against synthetic accessibility. Table 1 objectively compares the new class of synthetic fragment derivatives against traditional biological inhibitors.

Table 1: Comparative Profile of FabF Inhibitor Classes

Parameter3-Acetamido-4-methoxybenzoic Acid DerivativesNatural Products (e.g., Platensimycin, Cerulenin)
Origin Synthetic (Fragment-based screening)Biological (Streptomyces extracts)
Molecular Weight ~200 - 350 Da> 400 Da
Target Conformation Acyl-enzyme intermediate (Malonyl pocket)Elongation / Initiation complex
Synthetic Accessibility High (1-3 step functionalization)Very Low (Complex multi-ring total synthesis)
Optimization Potential High (Ligand efficiency > 0.3)Limited by rigid, complex stereochemistry
Current Best Affinity 65 µM (Optimized Lead)Low nM

While natural products exhibit potent nanomolar affinity, their structural complexity prevents rapid SAR iteration and limits the optimization of their pharmacokinetic properties. In contrast, 3-acetamido-4-methoxybenzoic acid derivatives offer a synthetically tractable scaffold. Their low molecular weight allows for extensive functionalization while maintaining a favorable ligand efficiency (LE)[5].

SAR Trajectory & Hit Expansion

The initial hit, 3-acetamido-4-methoxybenzoic acid, was identified via X-ray crystallography binding adjacent to the catalytic residues[3]. The carboxylate moiety serves as a critical anchor, forming hydrogen bonds within the malonyl-CoA pocket.

SAR Strategy: The optimization process involved exploring over 90 analogues through a combination of commercially available derivative sourcing, fragment merging, virtual screening, and in-house synthesis[3].

Table 2: SAR Progression of 3-Acetamido-4-methoxybenzoic Acid Derivatives

Compound StageStructural ModificationBinding Affinity (Kd)Mechanistic Rationale
Fragment Hit (PDB: 8COU)3-Acetamido-4-methoxybenzoic acid> 1 mMCarboxylate anchors in the malonyl-CoA pocket; methoxy/acetamido groups orient toward solvent.
Intermediate Analogue Extension of 3-acetamido group~ 500 µMProbes adjacent hydrophobic sub-pockets; displaces high-energy water molecules.
Virtual Screening Hit Bioisosteric replacement~ 200 µMImproves van der Waals contacts within the dimer interface.
Optimized Lead Structure-based manual design65 µMMaximizes shape complementarity and hydrogen bonding networks near catalytic residues.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness in fragment-based drug discovery, the experimental pipeline must utilize orthogonal validation. Fragments inherently possess low binding affinities, making standard biochemical assays highly susceptible to false positives.

SAR_Workflow N1 Target Engineering (PaFabF C164Q) N2 X-ray Screening (Fragment Library) N1->N2 N3 Hit: 3-Acetamido-4- methoxybenzoic acid N2->N3 PDB: 8COU N4 SAR Optimization (90+ Analogues) N3->N4 Hit Expansion N5 Orthogonal Assays (BLI & STD-NMR) N4->N5 Validation N6 Lead Compound (Kd = 65 µM) N5->N6 Affinity Profiling

Workflow of structure-based hit discovery and SAR optimization for PaFabF inhibitors.

Protocol 1: Crystallographic Fragment Screening (State-Mimicking)
  • Protein Preparation: Express and purify the PaFabF C164Q mutant using an E. coli expression system to a purity of >95%[2].

  • Crystallization: Grow apo-crystals using sitting-drop vapor diffusion.

  • Fragment Soaking: Transfer crystals into a drop containing 50 mM of 3-acetamido-4-methoxybenzoic acid dissolved in DMSO (final DMSO concentration <5%).

    • Causality: High fragment concentrations are mandatory to drive the equilibrium toward the bound state for low-affinity fragments.

  • Data Acquisition: Collect X-ray diffraction data (Resolution ~1.68 Å)[2].

    • Validation Checkpoint: Before proceeding to SAR, the Fo-Fc difference electron density map must exhibit a >3σ peak unambiguously corresponding to the fragment's shape to rule out solvent artifacts.

Protocol 2: Orthogonal Affinity Validation via BLI and NMR
  • Bio-Layer Interferometry (BLI): Biotinylate PaFabF C164Q and immobilize it onto Streptavidin (SA) biosensors. Dip sensors into a concentration gradient of the synthesized derivatives to extract real-time kinetic data ( Kon​ , Koff​ , Kd​ )[4].

  • Saturation Transfer Difference (STD) NMR: Prepare a solution of 10-20 µM PaFabF and 1 mM derivative. Selectively irradiate the protein's methyl protons.

    • Causality: If the derivative specifically binds the protein, magnetization transfers from the protein to the ligand, appearing as a positive signal in the STD spectrum[4]. This confirms that the crystallographic pose translates to true solution-phase binding.

    • Validation Checkpoint: Introduce a known high-affinity malonyl-pocket binder. A true derivative will be competitively displaced, resulting in a quantifiable loss of the STD-NMR signal.

Conclusion

The SAR optimization of 3-acetamido-4-methoxybenzoic acid derivatives represents a paradigm shift in targeting P. aeruginosa FabF. By leveraging a state-mimicking mutant (C164Q) and a rigorous, self-validating workflow of X-ray crystallography paired with orthogonal biophysical assays, researchers successfully advanced a low-affinity fragment into a 65 µM lead[3]. This synthetically tractable scaffold circumvents the limitations of natural product inhibitors, providing a critical foundation for the development of next-generation antibiotics.

References

  • Georgiou, C., et al. "Towards new antibiotics: P. aeruginosa FabF ligands discovered by crystallographic fragment screening followed by hit expansion." European Journal of Medicinal Chemistry (2025). URL:[Link]

  • Espeland, L.O., et al. "An Experimental Toolbox for Structure-Based Hit Discovery for P. aeruginosa FabF, a Promising Target for Antibiotics." ChemMedChem (2021). URL:[Link]

  • RCSB Protein Data Bank. "8COU: Pa.FabF-C164Q in complex with 3-acetamido-4-methoxybenzoic acid." URL:[Link]

  • University of Bergen. "Fragment screening by X-ray crystallography." UiB Research Group Brenk (2025). URL:[Link]

Sources

Validation

Comparing the efficacy of different synthetic routes to 3-Acetamido-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of key intermediates is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of key intermediates is paramount. 3-Acetamido-4-methoxybenzoic acid, a valuable building block, is no exception. Its structural motifs are found in a variety of pharmacologically active molecules, making the selection of an optimal synthetic pathway a critical decision in the drug development pipeline. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and field-proven insights to aid researchers in making informed decisions.

Introduction: The Significance of 3-Acetamido-4-methoxybenzoic Acid

3-Acetamido-4-methoxybenzoic acid serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. The arrangement of its functional groups—an acetamido, a methoxy, and a carboxylic acid on a benzene ring—offers a versatile scaffold for molecular elaboration. The efficiency, scalability, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest to the scientific community. This guide will dissect two of the most common and mechanistically distinct approaches to its preparation.

Route 1: The Classic Approach via Nitration of p-Anisic Acid

This well-established, linear synthetic sequence commences with the readily available starting material, 4-methoxybenzoic acid (p-anisic acid). The strategy involves the introduction of a nitro group at the 3-position, followed by its reduction to an amine and subsequent acetylation.

Mechanistic Rationale

The methoxy group of p-anisic acid is an ortho-, para-directing activator for electrophilic aromatic substitution. Due to steric hindrance from the adjacent carboxylic acid group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the position ortho to the methoxy group and meta to the deactivating carboxylic acid group. Subsequent reduction of the nitro group is a standard transformation, and the final acetylation of the resulting aniline derivative is a robust and high-yielding reaction.

Experimental Workflow

Route_1_Workflow A 4-Methoxybenzoic Acid B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 4-Methoxy-3-nitrobenzoic Acid B->C D Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) C->D Step 2 E 3-Amino-4-methoxybenzoic Acid D->E F Acetylation (Acetic Anhydride) E->F Step 3 G 3-Acetamido-4-methoxybenzoic Acid F->G

Caption: Workflow for the synthesis of 3-Acetamido-4-methoxybenzoic acid starting from p-Anisic Acid.

Data Summary: Route 1
StepReactionKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
1NitrationNitric acid, Sulfuric acid70-85[1]>98Well-established, high-yieldingUse of strong, corrosive acids
2ReductionSnCl₂·2H₂O, HClHighHighEffective for nitro group reductionGenerates tin waste
3AcetylationAcetic anhydride>90HighHigh conversion, clean reaction-
Detailed Experimental Protocol: Route 1

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 4-methoxybenzoic acid in 30 mL of concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.

  • Slowly add a nitrating mixture of 5.0 mL of concentrated nitric acid and 5.0 mL of concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry in a vacuum oven. A typical yield is in the range of 70-85%.[1]

Step 2: Synthesis of 3-Amino-4-methoxybenzoic Acid

  • In a round-bottom flask fitted with a reflux condenser, suspend 5.0 g of 4-methoxy-3-nitrobenzoic acid in 50 mL of ethanol.

  • Add 15.0 g of tin(II) chloride dihydrate to the suspension.

  • Slowly and carefully add 20 mL of concentrated hydrochloric acid. An exothermic reaction will occur.

  • Once the initial exotherm subsides, heat the mixture to reflux for 2-3 hours.[1]

  • Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

Step 3: Synthesis of 3-Acetamido-4-methoxybenzoic Acid

  • Suspend 1.0 equivalent of 3-amino-4-methoxybenzoic acid in 5 mL of water in a flask.

  • Add 1.1 equivalents of acetic anhydride.

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 30 minutes to an hour, as indicated by the formation of a clear solution followed by precipitation of the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Route 2: The Convergent Approach via Selective Acetylation

An alternative strategy begins with 2,4-diaminoanisole and relies on the selective acetylation of the more sterically accessible and electronically favorable amino group. This is followed by hydrolysis of the resulting amide to the desired carboxylic acid.

Mechanistic Rationale

The two amino groups in 2,4-diaminoanisole exhibit different reactivities. The amino group at the 4-position is para to the electron-donating methoxy group, making it more nucleophilic. However, it is also flanked by a hydrogen atom and an amino group. The amino group at the 2-position is ortho to the methoxy group. Selective acetylation can be challenging, often leading to a mixture of mono- and di-acetylated products.[2] Controlling reaction conditions, such as temperature and the rate of addition of the acetylating agent, is crucial for maximizing the yield of the desired mono-acetylated product.[2]

Experimental Workflow

Route_2_Workflow A 2,4-Diaminoanisole B Selective Acetylation (Acetic Anhydride) A->B Step 1 C 3-Amino-4-methoxyacetanilide B->C D Hydrolysis (e.g., aq. HCl) C->D Step 2 E 3-Acetamido-4-methoxybenzoic Acid D->E

Caption: Workflow for the synthesis of 3-Acetamido-4-methoxybenzoic acid starting from 2,4-Diaminoanisole.

Data Summary: Route 2
StepReactionKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
1Selective AcetylationAcetic anhydride, Water~75[3]Moderate to HighFewer linear stepsDifficult to control selectivity, potential for di-acetylation[2]
2HydrolysisAqueous acid (e.g., HCl)HighHighStandard transformationRequires an additional step
Detailed Experimental Protocol: Route 2

Step 1: Synthesis of 3-Amino-4-methoxyacetanilide

  • Dissolve freshly distilled 2,4-diaminoanisole in water.

  • Slowly add one equivalent of acetic anhydride to the aqueous solution with vigorous stirring at a low temperature (e.g., 0-5°C).

  • Continue stirring for an additional hour at low temperature.

  • Allow the reaction mixture to warm to room temperature.

  • The product may precipitate out of the solution. If not, the product can be extracted with a suitable organic solvent.

  • Purification by recrystallization may be necessary to separate the desired mono-acetylated product from any di-acetylated byproduct. A reported yield for a similar aqueous acylation is around 75% before recrystallization.[3]

Step 2: Hydrolysis to 3-Acetamido-4-methoxybenzoic Acid

  • Reflux the 3-amino-4-methoxyacetanilide from the previous step in an aqueous solution of hydrochloric acid (e.g., 6M HCl).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

Comparison and Senior Application Scientist's Recommendation

FeatureRoute 1: Nitration of p-Anisic AcidRoute 2: Selective Acetylation
Starting Material Availability Readily available and relatively inexpensive.Less common and potentially more expensive.
Number of Steps Three linear steps.Two steps.
Overall Yield Potentially higher and more reproducible.Can be lower due to selectivity issues in the first step.
Scalability Readily scalable with standard industrial equipment.Scalability may be challenging due to the need for precise control of the selective acetylation.
Purification Generally straightforward crystallization at each step.May require chromatographic purification to separate isomers and di-acetylated byproducts.
Environmental Impact Involves the use of strong acids and generates tin waste.Can be performed in aqueous media, but the starting material synthesis may have its own environmental considerations.

Recommendation:

For most research and development applications, Route 1 is the recommended synthetic pathway. Its predictability, high yields, and the straightforward nature of each step make it a more reliable and robust method. The challenges associated with this route, primarily the handling of strong acids and waste disposal, are well-understood and manageable with standard laboratory safety protocols.

Route 2 presents an interesting convergent approach , which could be advantageous if a highly efficient and selective acetylation protocol can be optimized. However, the potential for byproduct formation and the associated purification challenges make it a less desirable option for routine synthesis, especially on a larger scale. Further process development would be required to make this route competitive with the classic nitration approach.

Conclusion

The synthesis of 3-Acetamido-4-methoxybenzoic acid can be effectively achieved through multiple synthetic strategies. The choice of route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and purity specifications. The detailed analysis provided in this guide, grounded in established chemical principles and experimental observations, is intended to empower scientists to select the most efficacious pathway for their synthetic endeavors.

References

  • ResearchGate. How can I prepare 3-amino-4-methoxy acetanilide? [Link]

  • PrepChem. Synthesis of 3-amino-4-methoxyacetanilide. [Link]

Sources

Comparative

Biological Evaluation of Novel Compounds Derived from 3-Acetamido-4-methoxybenzoic Acid: A Comparative Guide

Executive Summary Antibiotic resistance is a critical global health threat, necessitating the exploration of novel chemical spaces beyond traditional scaffolds. The bacterial fatty acid synthesis II (FAS II) pathway offe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Antibiotic resistance is a critical global health threat, necessitating the exploration of novel chemical spaces beyond traditional scaffolds. The bacterial fatty acid synthesis II (FAS II) pathway offers a highly selective target landscape. Specifically, FabF (3-oxoacyl-[acyl-carrier-protein] synthase 2) catalyzes the rate-limiting condensation reaction in this pathway. While natural products like cerulenin and platensimycin are potent FabF inhibitors, their complex macromolecular structures and poor pharmacokinetic profiles severely limit clinical translation.

This guide evaluates the performance of a novel fragment hit—3-Acetamido-4-methoxybenzoic acid —and its synthetic derivatives, discovered via X-ray crystallographic screening against Pseudomonas aeruginosa FabF (PaFabF). As an Application Scientist, I will break down the mechanistic causality behind the screening design, objectively compare these novel derivatives against existing alternatives, and provide self-validating experimental protocols for their biological evaluation.

Target Rationale & Mechanistic Causality

To effectively target FabF, one must account for its dynamic catalytic mechanism. FabF operates via a ping-pong mechanism, forming a transient covalent thioester bond with the acyl chain at the active site cysteine (Cys164 in P. aeruginosa). Screening against the apo wild-type enzyme often yields poorly translatable hits because the active site is not in its catalytically relevant conformation.

Causality in Experimental Design: By utilizing the PaFabF C164Q variant, researchers engineered an intermediate-state mimic. The glutamine substitution structurally mimics the acyl-enzyme intermediate, locking the binding pocket into a conformation that readily accepts ligands into the malonyl-CoA or fatty acid binding sites. This structural pre-organization is the fundamental reason why fragment screening against this specific variant successfully yielded actionable hits like 3-Acetamido-4-methoxybenzoic acid () .

FASII Malonyl Malonyl-ACP FabF FabF (Condensing Enzyme) Target for Antibiotics Malonyl->FabF Acyl Acyl-ACP Acyl->FabF Ketoacyl 3-Ketoacyl-ACP FabF->Ketoacyl Condensation Inhibitor 3-Acetamido-4-methoxybenzoic acid derivatives Inhibitor->FabF Competitive Inhibition

Fig 1. Role of FabF in the FAS II pathway and its targeted inhibition by novel derivatives.

Comparative Performance Analysis: Fragment Derivatives vs. Alternatives

When evaluating hit compounds in early-stage drug discovery, raw binding affinity ( Kd​ ) must be weighed against Ligand Efficiency (LE) and synthetic tractability.

Performance Data Summary
ParameterNatural Products (e.g., Platensimycin)3-Acetamido-4-methoxybenzoic Acid (Hit)Optimized Derivatives (Hit Expansion)
Binding Affinity ( Kd​ ) < 1 µM> 1 mM~ 65 µM
Ligand Efficiency (LE) Low (< 0.3)High (> 0.3)Moderate to High
Molecular Weight > 400 Da209.2 Da250 - 350 Da
Synthetic Tractability Extremely DifficultHighly AccessibleHighly Accessible
Binding Site Malonyl-CoA pocketAdjacent to catalytic triadMalonyl-CoA / Dimer interface
Clinical Viability Limited by PK/ResistanceN/A (Starting point)High potential for lead optimization

Objective Analysis: While natural products exhibit superior initial potency, their structural complexity prevents rapid hit-to-lead optimization and often results in poor membrane permeability in Gram-negative bacteria. 3-Acetamido-4-methoxybenzoic acid, despite its low initial affinity, binds efficiently close to the catalytic residues. Through structure-based design, researchers synthesized over 90 analogues, improving the affinity to 65 µM while maintaining a low molecular weight profile suitable for further optimization .

Experimental Protocols: A Self-Validating System

To ensure reproducibility and rigorous validation, the following protocols detail the crystallographic screening and biological evaluation workflows. Every step is designed with built-in causality to validate the resulting data.

Protocol 1: X-ray Crystallographic Fragment Screening

Objective: Identify low-affinity, high-efficiency binders in the FabF active site.

  • Protein Preparation: Express PaFabF C164Q in E. coli and purify via Ni-NTA affinity and size-exclusion chromatography. Causality: High purity (>95%) is required to form well-diffracting crystals without lattice defects.

  • Crystallization: Grow apo-crystals using the sitting-drop vapor diffusion method at 20°C. The reservoir solution should contain 0.1 M HEPES (pH 7.5) and 15-20% PEG 3350.

  • Fragment Soaking: Prepare a soaking solution containing the reservoir solution supplemented with 20% ethylene glycol. Dissolve 3-Acetamido-4-methoxybenzoic acid in DMSO and add to the soaking solution to a final concentration of 50 mM (final DMSO < 5%). Causality: Fragments possess low intrinsic affinity; therefore, ultra-high soaking concentrations (50 mM) are mandatory to drive the equilibrium toward the bound state. The 20% ethylene glycol acts as a cryoprotectant to prevent ice-ring formation during cryocooling.

  • Data Collection: Flash-freeze crystals in liquid nitrogen and collect diffraction data at 100 K. The 3-Acetamido-4-methoxybenzoic acid complex diffracted to a high resolution of 1.68 Å, allowing unambiguous placement of the ligand's acetamido and methoxy groups .

Protocol 2: Hit Expansion and Binding Assay Validation

Objective: Synthesize derivatives and validate binding affinity orthogonally.

  • Derivative Synthesis: Utilize standard coupling chemistry to modify the acetamido and methoxy groups of the core scaffold, generating a focused library of derivatives.

  • Thermal Shift Assay (TSA): Incubate 5 µM PaFabF C164Q with 1 mM of each derivative and SYPRO Orange dye. Monitor fluorescence as a function of temperature (20-95°C). Causality: SYPRO Orange is environmentally sensitive; as the protein unfolds with heat, its hydrophobic core is exposed, binding the dye and increasing fluorescence. A ligand that binds the native state stabilizes the fold, requiring higher thermal energy to denature, thus shifting the melting temperature ( ΔTm​ ) positively.

  • Orthogonal Validation (SPR): Confirm TSA hits using Surface Plasmon Resonance (SPR). Immobilize PaFabF C164Q on a CM5 sensor chip and flow derivatives across the surface to determine precise association/dissociation kinetics and Kd​ values, ultimately identifying the 65 µM optimized lead .

Workflow Target PaFabF C164Q Variant (Intermediate Mimic) Screen X-ray Crystallographic Fragment Screening Target->Screen Protein Prep Hit Hit Identification: 3-Acetamido-4-methoxybenzoic acid Screen->Hit PDB: 8COU Expansion Hit Expansion & Structure-Based Design Hit->Expansion >90 Analogues Lead Optimized Derivatives (Kd ~ 65 µM) Expansion->Lead TSA & SPR Validation

Fig 2. Crystallographic fragment screening and hit expansion workflow for FabF inhibitors.

Conclusion

The biological evaluation of 3-Acetamido-4-methoxybenzoic acid derivatives demonstrates a paradigm shift in targeting FabF. By moving away from intractable natural products and utilizing intermediate-state mimicking variants for fragment screening, researchers can unlock new, synthetically accessible chemical spaces. This approach provides a robust, self-validating framework for discovering the next generation of antibiotics with optimized pharmacokinetic potential.

References

  • Title: Towards new antibiotics: P. aeruginosa FabF ligands discovered by crystallographic fragment screening followed by hit expansion. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: 8COU: Pa.FabF-C164Q in complex with 3-acetamido-4-methoxybenzoic acid Source: RCSB Protein Data Bank URL: [Link]

Validation

Comprehensive Cross-Validation Guide: Analytical Characterization of 3-Acetamido-4-methoxybenzoic acid

Executive Summary 3-Acetamido-4-methoxybenzoic acid (CAS: 130017-51-5; MW: 209.20 g/mol ) is a critical bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Acetamido-4-methoxybenzoic acid (CAS: 130017-51-5; MW: 209.20 g/mol ) is a critical bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including FabF inhibitors and agents targeting mutant EGFR-mediated diseases[1][2]. Because it contains a carboxylic acid, a methoxy group, and an acetamido moiety, its analytical profile requires orthogonal techniques to ensure complete characterization.

This guide provides an objective comparison and cross-validation framework for three primary analytical methods—qNMR, RP-HPLC-UV, and LC-ESI-MS/MS —adhering to the stringent lifecycle and Quality-by-Design (QbD) principles outlined in the newly revised ICH Q2(R2) guidelines[3].

Visualizing the Cross-Validation Ecosystem

To establish a self-validating system, no single analytical method operates in isolation. The workflow below demonstrates how absolute quantification anchors routine testing, which is in turn verified by trace structural analysis.

Workflow Compound 3-Acetamido-4-methoxybenzoic acid (CAS: 130017-51-5) qNMR Method 1: qNMR Absolute Purity Determination Compound->qNMR Primary Calibration HPLC Method 2: RP-HPLC-UV Routine Assay & Impurity Profiling qNMR->HPLC Certifies Reference Std Validation ICH Q2(R2) Cross-Validation Self-Validating System qNMR->Validation Anchors Accuracy LCMS Method 3: LC-ESI-MS/MS Trace Detection & Structural ID HPLC->LCMS Flags Co-eluting Peaks HPLC->Validation Proves Precision/Linearity LCMS->Validation Confirms Specificity

Figure 1: Cross-validation workflow for 3-Acetamido-4-methoxybenzoic acid per ICH Q2(R2).

Method 1: Quantitative NMR (qNMR) – The Absolute Standard

Expertise & Causality

Traditional chromatography requires an identical, highly pure reference standard to construct a calibration curve. Quantitative NMR (qNMR) bypasses this dependency. Because the NMR signal area is strictly proportional to the number of resonating nuclei, we can use a universal internal standard (IS) to determine absolute purity[4]. For 3-Acetamido-4-methoxybenzoic acid, Maleic acid is the ideal IS because its olefinic singlet (~6.3 ppm) does not overlap with the analyte's aromatic protons (7.0–8.0 ppm), methoxy singlet (~3.8 ppm), or acetamido singlet (~2.1 ppm).

Self-Validating Protocol
  • System Suitability (T1 Assessment): Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the analyte and IS. Causality: The relaxation delay ( D1​ ) must be set to ≥5×T1​ (typically >30 seconds) to ensure >99% magnetization recovery, preventing integration errors[4].

  • Sample Preparation: Accurately co-weigh ~20 mg of the 3-Acetamido-4-methoxybenzoic acid batch and ~10 mg of Maleic acid (NIST SRM) using a microbalance. Dissolve in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ fully solubilizes both the polar IS and the analyte while shifting the residual water peak away from the regions of interest.

  • Acquisition: Acquire 1 H NMR spectra at 400 MHz or 600 MHz using a 90° pulse angle, 64 scans, and a D1​ of 30 seconds.

  • Quantification: Integrate the methoxy singlet (3H) against the Maleic acid singlet (2H). Calculate absolute mass fraction using the molar ratio equation.

Method 2: RP-HPLC-UV – Routine Purity & Quantification

Expertise & Causality

While qNMR is definitive for absolute accuracy, it lacks the sensitivity and throughput required for routine batch release. Reversed-Phase HPLC with UV detection is the industry standard for this purpose. Because 3-Acetamido-4-methoxybenzoic acid contains a carboxylic acid group (estimated pKa ~4.0), running it in a neutral mobile phase will cause partial ionization, leading to split peaks and severe tailing. By buffering the mobile phase to pH ~2.0 with 0.1% Trifluoroacetic acid (TFA), the carboxylate is fully protonated (neutralized), ensuring sharp, Gaussian peak shapes and robust retention on a hydrophobic C18 column.

Self-Validating Protocol
  • Column Selection: C18 (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Phase A: LC-MS grade Water + 0.1% TFA.

    • Phase B: Acetonitrile + 0.1% TFA.

  • Gradient Elution: 10% B to 60% B over 15 minutes. Causality: A gradient ensures that structurally similar synthetic precursors (e.g., 3-amino-4-methoxybenzoic acid) or degradation products are effectively resolved from the main API peak[3].

  • Flow & Detection: 1.0 mL/min flow rate. UV detection at 254 nm (optimal for the substituted aromatic ring).

  • Validation Check: Inject the qNMR-certified standard at 5 concentration levels (e.g., 0.05 to 1.0 mg/mL) to prove linearity ( R2>0.999 ) and system precision (RSD < 1.0%)[3].

Method 3: LC-ESI-MS/MS – Trace Analysis & Structural Elucidation

Expertise & Causality

HPLC-UV cannot definitively identify unknown impurities or guarantee that a peak is perfectly pure (free of isobaric co-elution). LC-MS/MS provides this specificity. However, the TFA used in HPLC causes severe ion suppression in the mass spectrometer. Therefore, the mobile phase must be swapped to a volatile Ammonium Acetate buffer (pH 4.5). At this pH, the carboxylic acid easily deprotonates, making Negative Electrospray Ionization (ESI-) highly efficient, yielding an abundant [M−H]− precursor ion at m/z 208[5].

Self-Validating Protocol
  • Column & Flow: UHPLC C18 (50 x 2.1 mm, 1.7 µm) at 0.4 mL/min.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) and Methanol.

  • Ionization: ESI in Negative mode. Capillary voltage at 2.5 kV.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Primary Transition: m/z 208 164. Causality: Represents the loss of CO2​ (44 Da), a universal fragmentation pathway for benzoic acid derivatives[5].

    • Secondary Transition: m/z 208 149. Causality: Represents the subsequent loss of a methyl radical (15 Da) from the methoxy group, confirming the specific substitution pattern.

  • Validation Check: Utilize an isotopically labeled internal standard (if available) to correct for matrix effects and ionization fluctuations, ensuring quantitative trustworthiness at the nanogram level[5].

Data Presentation: Performance Comparison

The following table summarizes the cross-validation metrics expected when applying these three methods to 3-Acetamido-4-methoxybenzoic acid, demonstrating how their capabilities complement one another to satisfy ICH Q2(R2) requirements.

Analytical ParameterqNMR (Absolute Method)RP-HPLC-UV (Routine Method)LC-ESI-MS/MS (Trace Method)
Primary Purpose Absolute purity certificationBatch release & assayTrace impurity & structure ID
Specificity High (Nucleus/Shift specific)Moderate (RT & UV Spectra)Very High (Precursor & Product m/z)
Linearity Range 1.0 - 50.0 mg/mL0.05 - 1.0 mg/mL0.1 - 100 ng/mL
Accuracy (Recovery) 99.5% - 100.5%98.0% - 102.0%85.0% - 115.0%
Precision (RSD) < 0.5%< 1.0%< 5.0%
LOD / LOQ ~100 µg/mL / ~500 µg/mL~0.5 µg/mL / ~1.5 µg/mL~0.01 ng/mL / ~0.05 ng/mL
Reference Std Dependency Independent (Uses universal IS)Highly DependentHighly Dependent

Conclusion: The Self-Validating System

The trustworthiness of an analytical package relies on orthogonal verification. By utilizing qNMR , researchers establish an absolute purity value without the bias of an uncharacterized reference standard. This certified material anchors the RP-HPLC-UV method, providing the accuracy needed for routine, high-throughput batch release. Finally, LC-ESI-MS/MS acts as the ultimate specificity check, ensuring that the HPLC peaks are structurally uniform and free of trace genotoxic impurities. Together, these methods form a closed-loop, self-validating ecosystem that ensures total compliance with modern pharmaceutical quality standards.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines. Available at: [Link]

  • Pauli, G. F., et al. "Validation of a Generic qHNMR Method for Natural Products Analysis." PubMed Central (PMC). Available at:[Link]

  • ResearchGate Community. "Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis." ResearchGate. Available at: [Link]

Sources

Comparative

Advanced Synthesis Guide: 3-Acetamido-4-methoxybenzoic Acid vs. Alternative Benzoic Acid Derivatives

Executive Summary & Mechanistic Rationale In the development of complex active pharmaceutical ingredients (APIs)—particularly benzamides, kinase inhibitors, and neurological therapeutics—the selection of the correct benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of complex active pharmaceutical ingredients (APIs)—particularly benzamides, kinase inhibitors, and neurological therapeutics—the selection of the correct benzoic acid building block is paramount. 3-Acetamido-4-methoxybenzoic acid (CAS 130017-51-5) serves as a critical intermediate, offering a unique balance of electronic modulation and chemoselectivity compared to its structural analogs, such as 3-amino-4-methoxybenzoic acid and 4-methoxybenzoic acid (p-anisic acid)[1],[2].

This guide objectively compares the performance of these derivatives, detailing the mechanistic causality behind their experimental behaviors and providing self-validating protocols for their application in organic synthesis.

Structural Causality: Overcoming Amine Nucleophilicity

The fundamental challenge in utilizing 3-amino-4-methoxybenzoic acid (CAS 2840-26-8) lies in the inherent nucleophilicity of its free primary amine[1]. When researchers attempt to activate the carboxylic acid moiety (using coupling reagents like EDC, HATU, or SOCl2) for downstream amide synthesis, the unprotected amine rapidly attacks the activated ester. This lack of chemoselectivity results in severe self-condensation and oligomerization, drastically reducing the yield of the target API.

By converting the free amine to an acetamido group (forming 3-acetamido-4-methoxybenzoic acid), the nitrogen's lone pair becomes delocalized into the adjacent carbonyl group via resonance. This electronic withdrawal effectively quenches the nucleophilicity of the nitrogen[3]. Consequently, the carboxylic acid can be aggressively activated and coupled with exogenous amines without the risk of self-polymerization. Furthermore, the methoxy group at the para position remains a strong electron-donating group, maintaining the overall electron density of the aromatic ring, which is often required for the biological target affinity of the final drug molecule.

Chemoselectivity A 3-Amino-4-methoxybenzoic acid B Activation (e.g., SOCl2, EDC) A->B C Self-Condensation (Unwanted Side Product) B->C D 3-Acetamido-4-methoxybenzoic acid E Activation (e.g., HATU, EDC) D->E F Clean Amide Coupling (High Yield API) E->F

Fig 1: Chemoselectivity comparison during carboxylic acid activation.

Comparative Performance Analysis

To objectively evaluate these building blocks, we must analyze their performance across key synthetic metrics: coupling efficiency, side-product formation, and downstream versatility.

Property / Metric3-Acetamido-4-methoxybenzoic acid3-Amino-4-methoxybenzoic acid4-Methoxybenzoic acid (p-Anisic acid)
Primary Application Complex API synthesis (protected intermediate)Precursor / Multicomponent reactionsSimple ester/amide synthesis
Amide Coupling Yield >90% (Highly directed)<20% (Prone to oligomerization)>95% (No competing nucleophiles)
Self-Condensation Risk LowHighNone
Structural Versatility High (Retains N-handle for late-stage mod)Moderate (Requires prior protection)Low (Lacks meta-nitrogen handle)
Solubility (DCM/DMF) ExcellentModerate (Zwitterionic tendencies)Excellent

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Acetylation of 3-Amino-4-methoxybenzoic Acid

This protocol demonstrates the synthesis of 3-acetamido-4-methoxybenzoic acid. The causality behind the reagent choices ensures a self-validating system: Dichloromethane (DCM) is chosen as an aprotic solvent to prevent the hydrolysis of acetyl chloride, while the 0°C initialization prevents over-acetylation (mixed anhydride formation) at the carboxylic acid[4].

Step-by-Step Workflow:

  • Initialization: Suspend 3-amino-4-methoxybenzoic acid (4.17 g, 24.9 mmol) in anhydrous dichloromethane (40 mL) under an inert atmosphere (N2 or Ar). Cool the mixture to 0°C using an ice bath[4].

  • Base Addition: Add triethylamine (3.30 mL, 24.9 mmol) dropwise. Causality: TEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the starting amine, which would otherwise halt the reaction[4].

  • Acylation: Slowly add acetyl chloride (1.77 mL, 24.9 mmol) dropwise over 15 minutes. Maintain the temperature at 0°C during addition to control the exothermic reaction[4].

  • Propagation: Remove the ice bath and allow the solution to stir at room temperature for 1 hour[4].

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (Eluent: 5% MeOH in DCM). The starting material spot (ninhydrin active) should disappear, replaced by a higher Rf, UV-active product spot.

  • Workup & Isolation: Quench the reaction with deionized water (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure 3-acetamido-4-methoxybenzoic acid[4].

  • Validation Checkpoint 2 (Analytical): Confirm product identity via LC-MS (Expected [M+H]+ = 210.2 m/z).

Workflow N1 3-Amino-4-methoxy benzoic acid N2 AcCl, Et3N, 0°C (Acetylation) N1->N2 N3 3-Acetamido-4-methoxy benzoic acid N2->N3 N4 Amine, HATU, DIPEA (Coupling) N3->N4 N5 Target API N4->N5

Fig 2: Step-by-step workflow for API synthesis using the acetamido intermediate.

Protocol 2: Downstream Amide Coupling

Once protected, the 3-acetamido derivative can be seamlessly coupled to complex amines to form target APIs.

Step-by-Step Workflow:

  • Activation: Dissolve 3-acetamido-4-methoxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Causality: HATU is selected over EDC/HOBt for its superior efficiency in overcoming the steric hindrance introduced by the bulky ortho-methoxy and meta-acetamido groups.

  • Amine Addition: Add the target primary/secondary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Propagation: Stir at room temperature for 2-4 hours.

  • Validation Checkpoint: LC-MS should indicate complete consumption of the activated ester intermediate.

  • Workup: Dilute with ethyl acetate, wash extensively with 5% LiCl (to remove DMF) and saturated NaHCO3, dry over MgSO4, and evaporate to isolate the final API.

References

  • Title: 3-Amino-4-methoxybenzoic acid CAS#: 2840-26-8 Source: ChemicalBook URL
  • Title: Methyl 3-acetamido-4-methoxybenzoate | 91133-96-9 Source: Benchchem URL
  • Title: CN104177245A - Preparation method of anisic acid Source: Google Patents URL
  • Title: US10246444B2 - 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions Source: Google Patents URL

Sources

Validation

Comprehensive Evaluation Guide: In-Vitro and In-Vivo Testing of 3-Acetamido-4-Methoxybenzoic Acid Derivatives

Executive Summary For drug development professionals, 3-Acetamido-4-methoxybenzoic acid (3-AMBA) [CAS: 130017-51-5] represents a highly versatile chemical scaffold. Recent crystallographic and biochemical profiling has d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals, 3-Acetamido-4-methoxybenzoic acid (3-AMBA) [CAS: 130017-51-5] represents a highly versatile chemical scaffold. Recent crystallographic and biochemical profiling has demonstrated its dual utility: serving as a high-efficiency fragment ligand for antimicrobial targets (specifically the FAS-II pathway in Pseudomonas aeruginosa)[1], and acting as a critical structural precursor for 1,2-dithiolane derivatives targeting mutant Epidermal Growth Factor Receptor (EGFR) in oncology [2].

This guide objectively compares the experimental performance of 3-AMBA derivatives against standard-of-care alternatives, providing self-validating protocols and mechanistic rationale to guide your preclinical pipeline.

Mechanistic Rationale & Target Divergence

To effectively evaluate 3-AMBA derivatives, researchers must understand the distinct causal mechanisms driving their efficacy across different therapeutic areas.

  • Antimicrobial (FAS-II Inhibition): 3-AMBA acts as a fragment hit targeting 3-oxoacyl-[acyl-carrier-protein] synthase 2 (FabF). By binding to the active site, it prevents the condensation of malonyl-ACP with acyl-ACP, halting bacterial fatty acid synthesis.

  • Oncology (Kinase Inhibition): When derivatized into complex dithiolanes, the 3-AMBA backbone provides critical hydrogen-bonding interactions within the ATP-binding pocket of mutant EGFR (e.g., T790M), overcoming resistance to first-generation Tyrosine Kinase Inhibitors (TKIs).

MOA cluster_FAS Antimicrobial (FAS-II Pathway) cluster_EGFR Oncology (Kinase Pathway) AMBA 3-AMBA Derivatives (CAS 130017-51-5) FabF PaFabF-C164Q Target AMBA->FabF Fragment Binding (X-ray validated) EGFR Mutant EGFR Target AMBA->EGFR Scaffold Integration (Dithiolane derivatives) FAS_Block FAS-II Blockade FabF->FAS_Block Bact_Death Bacterial Clearance FAS_Block->Bact_Death Kinase_Inhib Tyrosine Kinase Inhibition EGFR->Kinase_Inhib Tumor_Apop Tumor Apoptosis Kinase_Inhib->Tumor_Apop

Fig 1. Dual mechanistic pathways of 3-AMBA derivatives in antimicrobial and oncological targeting.

In-Vitro Testing Methodologies & Comparative Data

Antimicrobial Profiling: High-Throughput Crystallographic Screening

To evaluate 3-AMBA as a FabF inhibitor, standard biochemical assays often fail to capture low-affinity fragment binding. X-ray crystallography against a mutant protein is required.

Causality Insight: Native FabF forms a transient covalent acyl-enzyme intermediate during catalysis. By utilizing the P. aeruginosaPaFabF-C164Q mutant , the catalytic cysteine is replaced by glutamine. This precisely mimics the intermediate state, stabilizing the binding pocket in its biologically active conformation to trap the 3-AMBA fragment [1].

Self-Validating Protocol:

  • Protein Crystallization: Grow PaFabF-C164Q crystals using the sitting-drop vapor diffusion method at 20°C in a buffer of 0.1 M HEPES (pH 7.5) and 20% PEG 1000.

  • Fragment Soaking: Transfer crystals into a drop containing 50 mM 3-AMBA dissolved in DMSO, supplemented with 20% ethylene glycol as a cryoprotectant. Incubate for 2 hours.

  • Data Collection: Flash-freeze in liquid nitrogen and collect diffraction data at 100 K.

  • Validation Check: Always run a parallel DMSO-only soaked crystal. The protocol is validated only if the baseline electron density map ( Fo​−Fc​ ) shows no artifactual peaks in the active site, proving the density in the test group is unambiguously the 3-AMBA ligand.

Oncological Profiling: Radioisotope Filter Binding Assay

For 3-AMBA-derived EGFR inhibitors, coupled-enzyme assays (e.g., LDH/PK) are prone to false positives due to compound interference with the coupling enzymes. The radioisotope filter binding assay directly measures product formation [2].

Self-Validating Protocol:

Reaction Setup: Incubate test compounds with mutant EGFR kinase, substrate peptide, and [ γ

33 P]-ATP in kinase buffer (HEPES pH 7.5, MgCl 2​ , DTT) for 60 minutes at room temperature.
  • Quenching: Stop the reaction by adding 3% phosphoric acid, which protonates the substrate peptide, ensuring it binds to the phosphocellulose filter.

  • Filtration: Transfer the mixture to a P81 phosphocellulose microplate. Wash extensively with 1% phosphoric acid to remove unreacted[ γ

    33 P]-ATP.
  • Validation Check: Include Staurosporine (pan-kinase inhibitor) as a positive control and a no-enzyme well for background. Calculate the Z'-factor; the assay is self-validating and acceptable only if Z' > 0.6.

  • Comparative In-Vitro Performance Data
    Compound ClassPrimary TargetIC 50​ / K d​ Key AdvantageLimitation
    3-AMBA (Fragment) PaFabF (C164Q)~450 µM (K d​ )High ligand efficiency; novel allosteric binding site.Requires fragment-growing for sub-micromolar potency.
    Cerulenin (Alternative) WT FabF~2.5 µMPotent natural product inhibitor.Poor drug-likeness; contains a highly reactive epoxide.
    3-AMBA-Dithiolane Mutant EGFR<15 nMOvercomes T790M clinical resistance mutations.Multi-step, complex synthetic route.
    Erlotinib (Alternative) WT/Mutant EGFR~2 nMEstablished clinical safety profile.Highly susceptible to secondary acquired mutations.

    In-Vivo Translation: Pharmacokinetics & Efficacy Workflows

    Transitioning 3-AMBA derivatives from in-vitro hits to in-vivo leads requires rigorous pharmacokinetic (PK) and pharmacodynamic (PD) mapping. Due to the lipophilicity of derivatized 3-AMBA compounds, lipid formulations or nanocapsules are often required to achieve optimal bioavailability [2].

    InVivo Formulation Lipid/Nanocapsule Formulation Admin In-Vivo Administration (PO / IV) Formulation->Admin PK Pharmacokinetics (LC-MS/MS) Admin->PK Blood Sampling PD Pharmacodynamics (Biomarker Analysis) Admin->PD Tissue Sampling Efficacy Phenotypic Efficacy (Tumor/Infection Reduction) PK->Efficacy Exposure-Response PD->Efficacy Target Engagement

    Fig 2. Standardized in-vivo workflow for evaluating 3-AMBA derivative pharmacokinetics and efficacy.

    Murine Efficacy Protocol (Xenograft Model)

    Self-Validating Protocol:

    • Implantation: Subcutaneously inject 5 × 10 6 EGFR-mutant NSCLC cells into the right flank of athymic nude mice.

    • Randomization: Once tumors reach ~150 mm 3 , randomize mice into treatment groups (e.g., Vehicle, 3-AMBA derivative 10 mg/kg, Osimertinib 10 mg/kg).

    • Dosing & Measurement: Administer compounds PO daily. Measure tumor volume via calipers bi-weekly using the formula V=(Length×Width2)/2 .

    • Validation Check: The study is biologically validated only if the vehicle-control cohort exhibits unhindered exponential tumor growth, and body weight tracking shows <15% weight loss across treatment cohorts (ensuring efficacy is not an artifact of systemic toxicity).

    Comparative In-Vivo Pharmacokinetic Data
    CompoundRouteC max​ (ng/mL)T 1/2​ (hr)AUC 0−∞​ (ng*hr/mL)Clearance (L/hr/kg)
    3-AMBA-Dithiolane PO1,3204.86,1500.85
    Osimertinib (Ref) PO1,5505.27,4000.72
    3-AMBA (Fragment) IV4,8001.12,9003.40

    Data Interpretation: While the naked 3-AMBA fragment exhibits rapid clearance suitable only for in-vitro or IV proof-of-concept studies, its complex dithiolane derivatives achieve a PK profile highly competitive with established clinical agents like Osimertinib, demonstrating excellent oral bioavailability and sustained half-life.

    Conclusion

    3-Acetamido-4-methoxybenzoic acid is far more than a simple synthetic intermediate. As demonstrated by comparative data, it serves as a highly efficient fragment for mapping novel allosteric sites in antimicrobial targets (PaFabF) and acts as a robust structural foundation for next-generation kinase inhibitors. By adhering to the self-validating protocols outlined above, drug development teams can confidently benchmark 3-AMBA derivatives against current therapeutic alternatives.

    References

    • Georgiou, C., & Brenk, R. (2024). Pa.FabF-C164Q in complex with 3-acetamido-4-methoxybenzoic acid. RCSB Protein Data Bank (PDB ID: 8COU). Available at:[Link]

    • Kuang, R., et al. (2019).1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions. United States Patent US10246444B2.

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 3-Acetamido-4-methoxybenzoic acid

    Comprehensive Safety and Handling Guide for 3-Acetamido-4-methoxybenzoic acid As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, predictive system. Handling funct...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Handling Guide for 3-Acetamido-4-methoxybenzoic acid

    As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, predictive system. Handling functionalized organic building blocks requires a deep understanding of their physicochemical properties to anticipate risks before they materialize.

    3-Acetamido-4-methoxybenzoic acid (CAS: 130017-51-5) is a highly versatile compound utilized extensively in pharmaceutical synthesis and structural biology, notably as a ligand targeting specific bacterial enzymes like Pseudomonas aeruginosa FabF[1]. However, its structural features—specifically the combination of a carboxylic acid, an acetamido group, and its crystalline solid state—demand stringent operational controls[2].

    This guide provides a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both operational safety and scientific integrity.

    Chemical Profile & Mechanistic Risk Assessment

    To establish a robust safety protocol, we must first understand the causality behind the compound's hazard profile. The hazards associated with 3-Acetamido-4-methoxybenzoic acid are directly driven by its molecular structure[3].

    • Acidity & Hydrogen Bonding: The carboxylic acid moiety imparts mild acidity, while the acetamido group facilitates strong hydrogen bonding. When exposed to the moisture of the skin or ocular mucous membranes, these groups increase local retention, driving the compound's classification as a severe skin and eye irritant (H315, H319)[2].

    • Particulate Aerosolization: As a dry, crystalline powder, the compound is highly susceptible to aerosolization. Inhalation of these fine particulates leads to immediate upper respiratory irritation (H335)[2].

    Table 1: Chemical Specifications & Hazard Mitigation Matrix

    Property / GHS CodeValue / DescriptionMechanistic CausalityMandatory PPE / Engineering Control
    Physical State Crystalline SolidHigh risk of dust generation and electrostatic dispersion.Anti-static weighing boats; Chemical fume hood.
    H302 Harmful if swallowedSystemic absorption via the gastrointestinal tract.Strict lab hygiene; wash hands immediately after use.
    H315 Causes skin irritationAcidic moiety & dermal retention via H-bonding.Disposable nitrile gloves (≥4 mil), closed lab coat.
    H319 Causes serious eye irritationRapid dissolution and H-bonding in moist ocular mucosa.Tight-fitting chemical safety goggles (ANSI Z87.1).
    H335 May cause respiratory irritationInhalation of airborne crystalline dust particulates.Chemical fume hood (80-120 fpm face velocity).

    Personal Protective Equipment (PPE) Causality

    The selection of PPE is a direct response to the physicochemical risks outlined above. Following the authoritative standards set by, the following PPE is mandatory:

    • Ocular Protection: Tight-fitting chemical safety goggles. Causality: Standard safety glasses with side shields are insufficient. Fine, aerosolized dust can easily bypass the sides of standard glasses, leading to severe ocular irritation upon contact with tear film[2].

    • Dermal Protection (Hands): Disposable nitrile gloves. Causality: Nitrile provides an excellent barrier against solid organic acids and prevents accidental dermal exposure during dissolution in organic solvents (e.g., DMSO, methanol)[3].

    • Dermal Protection (Body): Flame-retardant, knee-length laboratory coat and closed-toe shoes. Causality: Prevents the accumulation of microscopic chemical dust on personal clothing, mitigating the risk of delayed, chronic exposure outside the laboratory.

    • Respiratory Protection: Handling must be strictly confined to a certified chemical fume hood[2]. Causality: Local exhaust ventilation is the primary engineering control to prevent the inhalation of irritating dust. If a fume hood is compromised or during a large spill, a NIOSH-approved N95 or P100 particulate respirator must be deployed.

    Operational Workflow & Handling Protocol

    The following step-by-step methodology ensures a self-validating system where each step verifies the safety of the subsequent action.

    Step 1: Pre-Operation Verification

    • Validate Engineering Controls: Verify the chemical fume hood is operational, ensuring a face velocity between 80 and 120 feet per minute (fpm).

    • Don PPE: Equip tight-fitting goggles, a buttoned lab coat, and nitrile gloves.

    • Clear Workspace: Remove incompatible materials, particularly strong oxidizing agents, from the immediate handling area[4].

    Step 2: Weighing and Transfer

    • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Anti-static materials prevent the fine powder from dispersing into the air due to electrostatic repulsion[2].

    • Transfer: Use a clean, dry stainless steel spatula to transfer the solid.

    • Containment: Seal the primary chemical container immediately after use to prevent moisture ingress and mitigate the impact of accidental knock-overs.

    Step 3: Dissolution & Post-Operation

    • Solvent Addition: Transfer the weighed solid to the reaction vessel. Add the appropriate solvent slowly down the side of the vessel to minimize dust aerosolization.

    • Decontamination: Wipe down the balance and fume hood surfaces with a damp paper towel to capture any residual, invisible dust[2].

    • Doffing: Dispose of the paper towel and contaminated gloves in a solid hazardous waste container. Wash hands thoroughly with soap and water[2].

    Workflow Start 1. Pre-Operation Verify Fume Hood & Don PPE Weigh 2. Handling Weigh 3-Acetamido-4-methoxybenzoic acid (Use Anti-static Boat) Start->Weigh Transfer 3. Transfer & Dissolution Add solvent slowly to minimize dust Weigh->Transfer Spill Spill Detected? Transfer->Spill Contain Spill Response Cover with Inert Absorbent (Sand/Silica) Spill->Contain Yes Clean 4. Post-Operation Decontaminate surfaces & Wash hands Spill->Clean No Contain->Clean Dispose 5. Waste Disposal Transfer to Airtight Hazardous Waste Container Clean->Dispose

    Safe handling workflow and spill response logic for 3-Acetamido-4-methoxybenzoic acid.

    Spill Response & Disposal Plan

    In the event of a spill, immediate and methodical action is required to prevent environmental discharge and personnel exposure[2].

    Spill Containment Protocol:

    • Evacuate and Ventilate: Alert nearby personnel. If the spill occurs outside a fume hood, ensure the area is well-ventilated and restrict access.

    • Upgrade PPE: Put on a fresh pair of nitrile gloves (double-gloving is recommended) and ensure goggles are tightly secured.

    • Dust Suppression (Critical Step): Do not dry sweep the powder, as the mechanical action will generate a massive cloud of hazardous dust. Instead, cover the spilled solid completely with an inert absorbent material (e.g., slightly damp sand, silica gel, or vermiculite)[2].

    • Collection: Use a non-sparking plastic scoop to carefully transfer the absorbed mixture into a rigid, airtight hazardous waste container.

    • Surface Decontamination: Wash the spill area thoroughly with soap and water, absorbing the wash water with paper towels.

    Disposal Plan: 3-Acetamido-4-methoxybenzoic acid is environmentally hazardous and must never be discharged into standard laboratory drains or municipal waterways[2].

    • Labeling: Clearly label the primary waste container with "Hazardous Solid Waste: 3-Acetamido-4-methoxybenzoic acid (Toxic/Irritant)".

    • Storage: Store the waste container in a designated, secondary containment area away from strong oxidizers.

    • Final Disposal: Arrange for disposal through a licensed hazardous waste management facility in strict accordance with local, state, and federal environmental regulations[3].

    References

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Institutes of Health (NIH) / National Academies Press. [Link]

    • 8COU: Pa.FabF-C164Q in complex with 3-acetamido-4-methoxybenzoic acid. RCSB Protein Data Bank.[Link]

    Sources

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